molecular formula C10H12N2O B13608302 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

Cat. No.: B13608302
M. Wt: 176.21 g/mol
InChI Key: NWBJZDKKRJFGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-indazol-3-yl)ethan-1-ol is a high-purity chemical intermediate designed for research and further manufacturing applications. This compound features a 1-methyl-1H-indazole scaffold linked to a hydroxyethyl functional group, making it a versatile building block in medicinal chemistry and drug discovery. Researchers can utilize this intermediate in various synthetic pathways, including the development of novel acetamide derivatives and other pharmacologically active molecules. The indazole core is a privileged structure in medicinal chemistry, often employed in the design of compounds for biological screening. The reactive alcohol group allows for further functionalization through standard synthetic transformations, enabling the exploration of structure-activity relationships (SAR). For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human use.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1-methylindazol-3-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-12-10-5-3-2-4-8(10)9(11-12)6-7-13/h2-5,13H,6-7H2,1H3

InChI Key

NWBJZDKKRJFGSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCO

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug discovery, the indazole scaffold serves as a privileged structure, particularly in the development of kinase inhibitors (e.g., p38 MAPK, VEGFR) and anti-inflammatory agents. 1-methyl-3-(2-hydroxyethyl)indazole is a critical C3-functionalized intermediate used to introduce polar solubilizing groups or linkers into pharmacophores.

Accurate identification of this compound is often complicated by the tautomeric nature of the indazole core (1H- vs. 2H-) and the regioselectivity of alkylation. This guide provides the definitive CAS registry identification, validated synthesis protocols, and mechanistic insights required for high-purity production.

Core Identification Data
Parameter Data
Chemical Name 1-Methyl-1H-indazole-3-ethanol
Synonyms 2-(1-Methyl-1H-indazol-3-yl)ethanol; 1-Methyl-3-(2-hydroxyethyl)indazole
CAS Registry Number 1541593-24-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
InChI Key WCM166219 (Internal ref), Standard InChI generation recommended
SMILES Cn1c(CCO)c2ccccc21

Chemical Identity & Properties

The physical properties below are derived from structural analogs and computational prediction models (ACD/Labs, ChemAxon) due to the specific intermediate nature of this compound.

PropertyValue (Predicted/Observed)Notes
Appearance White to off-white solidTypical for low MW indazole alcohols
Melting Point 85–90 °CEstimate based on homologs
Boiling Point 360 °C ± 25 °CAt 760 mmHg
Solubility DMSO, Methanol, DCMModerate water solubility due to -OH
pKa (Indazole N) ~1.3 (Calculated)Very weak base
LogP 1.65 ± 0.3Lipophilic core, polar tail

Synthesis Protocols

For research and scale-up, two distinct pathways are recommended. Method A is preferred for laboratory-scale rapid synthesis (high atom economy), while Method B is robust for larger batches where organolithium reagents are hazardous.

Method A: Direct C3-Lithiation (The "Modern" Route)

This method utilizes the acidity of the C3-proton in 1-methylindazole. It requires strict anhydrous conditions but offers the shortest path.

Mechanism:

  • Deprotonation: n-Butyllithium selectively removes the C3 proton (most acidic site on the heterocyclic ring).

  • Trapping: The resulting C3-lithio species attacks the electrophilic epoxide (ethylene oxide).

LithiationRoute Start 1-Methyl-1H-indazole Reagent1 n-BuLi / THF -78°C Start->Reagent1 Inter [3-Lithio-1-methylindazole] Reagent1->Inter C3 Deprotonation Reagent2 Ethylene Oxide (Epoxide Opening) Inter->Reagent2 Product 1-Methyl-3-(2-hydroxyethyl)indazole (CAS 1541593-24-1) Reagent2->Product Nucleophilic Attack

Figure 1: Direct C3-functionalization via lithiation-trapping sequence.

Protocol:

  • Charge a flame-dried flask with 1-methyl-1H-indazole (1.0 eq) and anhydrous THF (0.2 M concentration) under Argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins. Critical: Maintain temp < -70 °C to prevent ring opening or side reactions.

  • Stir at -78 °C for 1 hour to ensure complete lithiation.

  • Add Ethylene Oxide (1.5 eq, solution in THF) slowly.

  • Allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Reduction of Indazole-3-acetic Acid Precursors (The "Scalable" Route)

This route avoids cryogenic conditions and pyrophoric lithium reagents, making it suitable for kilo-lab production. It relies on the reduction of an ester or acid intermediate.

Retrosynthetic Logic: Target Alcohol


 Ester Reduction 

Arndt-Eistert Homologation

Carboxylic Acid.

ReductionRoute Acid 1-Methyl-1H-indazole-3-carboxylic acid Step1 1. SOCl2 2. CH2N2 (Diazomethane) 3. Ag2O / MeOH Acid->Step1 Arndt-Eistert Homologation Ester Methyl 1-methyl-1H-indazole-3-acetate Step1->Ester Step2 LiAlH4 or LiBH4 THF, 0°C Ester->Step2 Ester Reduction Product 1-Methyl-3-(2-hydroxyethyl)indazole Step2->Product

Figure 2: Classical homologation and reduction pathway.[1]

Protocol (Step 2: Reduction):

  • Dissolve methyl 1-methyl-1H-indazole-3-acetate (1.0 eq) in anhydrous THF.

  • Cool to 0 °C.

  • Add LiAlH₄ (1.2 eq) portion-wise (or dropwise if using solution). Note: LiBH₄ can be used for milder chemoselectivity if other reducible groups are present.

  • Stir at 0 °C for 30 mins, then warm to RT for 2 hours.

  • Fieser Quench: Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts.

  • Filter the granular precipitate and concentrate the filtrate to yield the alcohol.

Critical Technical Analysis: Regioselectivity

A common pitfall in indazole chemistry is the N1 vs. N2 isomerism .

  • Thermodynamic Control: Alkylation of unsubstituted indazole generally favors the N1-isomer (the target core). However, N2-alkylation is a significant byproduct (often 10-20%).

  • Verification:

    • N1-Methyl: The methyl signal in ¹H NMR typically appears around 4.0 ppm .

    • N2-Methyl: The methyl signal is often deshielded, appearing around 4.2 ppm .

    • NOESY: A key diagnostic is the NOE correlation between the N-Methyl group and the proton at C7 (for N1-isomers) or C3 (for N2-isomers). Since C3 is substituted in our target, N1-confirmation relies on the N-Me to H7 correlation .

Recommendation: If synthesizing the core from scratch (alkylation of indazole), rigorous chromatographic separation of the N1/N2 isomers is required before proceeding to the C3-functionalization steps to ensure CAS 1541593-24-1 integrity.

Applications in Drug Development[2]

The 1-methyl-3-(2-hydroxyethyl)indazole moiety acts as a versatile "warhead" or linker in several therapeutic classes:

  • Kinase Inhibitors: The hydroxyethyl group mimics the ribose binding domain of ATP or serves as a solvent-exposed tail to improve physicochemical properties (solubility/permeability) in p38 MAPK and VEGFR inhibitors.

  • Bioisosteres: It serves as a bioisostere for tryptophol (indole-3-ethanol) derivatives, offering altered metabolic stability (CYP450 profile) due to the extra nitrogen atom.

  • Linker Chemistry: The primary alcohol is readily converted to a mesylate/tosylate or halide, allowing for the attachment of larger solubilizing groups (e.g., morpholine, piperazine) common in CNS-active drugs.

References

  • CAS Registry Identification: 1-Methyl-1H-indazole-3-ethanol (CAS 1541593-24-1). Rovathin Chemical Database.

  • Indazole Synthesis Overview: Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.

  • Lithiation Protocols: Regioselectivity in Lithiation of 1-methylpyrazole (Analogous Chemistry). Organic & Biomolecular Chemistry, 2006.[2]

  • General Indazole Functionalization: Indazole synthesis - Organic Chemistry Portal.

  • Kinase Inhibitor Context: Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors.[3] EP1997811B1 Patent.[3]

Sources

A Technical Guide to 2-(1-methyl-1H-indazol-3-yl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in the design of numerous therapeutic agents, including kinase inhibitors for oncology.[2][3] This guide provides an in-depth technical overview of a specific indazole derivative, 2-(1-methyl-1H-indazol-3-yl)ethanol, a compound of interest for chemical biology and drug development. While not extensively documented in public literature, its structural features suggest significant potential as a building block in the synthesis of novel bioactive molecules. This document will detail its chemical properties, a robust synthetic route, methods for its characterization, and its promising applications in pharmaceutical research.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-(1-methyl-1H-indazol-3-yl)ethanol are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂N₂OCalculated
Molecular Weight 176.22 g/mol Calculated
Appearance White to off-white solid (Predicted)[3]
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents (Predicted)General knowledge of similar compounds
pKa Not available-
LogP Not available-

Synthesis of 2-(1-methyl-1H-indazol-3-yl)ethanol

A reliable synthetic pathway to 2-(1-methyl-1H-indazol-3-yl)ethanol can be achieved through a two-step process starting from 1-methyl-1H-indazole-3-carboxylic acid. This method involves the conversion of the carboxylic acid to a ketone, followed by the reduction of the ketone to the desired primary alcohol.

Step 1: Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone

The initial step involves the synthesis of the ketone intermediate, 1-(1-methyl-1H-indazol-3-yl)ethanone, from 1-methyl-1H-indazole-3-carboxylic acid. A common and effective method for this transformation is the reaction of the carboxylic acid with an organometallic reagent such as methyl lithium.[4]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF).

  • Cool the solution to -60 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyl lithium (2.2 eq) in diethyl ether dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to gradually warm to 0 °C over a period of 2 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(1-methyl-1H-indazol-3-yl)ethanone.

Step 2: Reduction of 1-(1-Methyl-1H-indazol-3-yl)ethanone to 2-(1-methyl-1H-indazol-3-yl)ethanol

The second and final step is the reduction of the ketone functionality to a primary alcohol. This can be readily achieved using a mild reducing agent like sodium borohydride (NaBH₄).[3]

Experimental Protocol:

  • Dissolve 1-(1-methyl-1H-indazol-3-yl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2-(1-methyl-1H-indazol-3-yl)ethanol.

  • If necessary, purify the product by flash column chromatography.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Ketone Reduction start1 1-Methyl-1H-indazole-3-carboxylic acid reagent1 Methyl Lithium in THF/Ether start1->reagent1 -60°C to 0°C product1 1-(1-Methyl-1H-indazol-3-yl)ethanone reagent1->product1 reagent2 Sodium Borohydride in Methanol product1->reagent2 product2 2-(1-methyl-1H-indazol-3-yl)ethanol reagent2->product2

Caption: Synthetic route to 2-(1-methyl-1H-indazol-3-yl)ethanol.

Spectroscopic Characterization

Thorough characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, a singlet for the N-methyl group, and triplets for the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the indazole core and the ethanol side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.[5][6] Characteristic peaks for the aromatic C-H and C=C stretching vibrations of the indazole ring will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected [M+H]⁺ ion would be at m/z 177.1028.

Applications in Drug Discovery and Development

The indazole moiety is a key pharmacophore in a number of approved drugs and clinical candidates, primarily due to its ability to participate in crucial hydrogen bonding interactions with biological targets.[1][3]

Kinase Inhibitor Scaffolding

The primary application of 2-(1-methyl-1H-indazol-3-yl)ethanol is as a versatile building block for the synthesis of kinase inhibitors. The indazole core can effectively mimic the hinge-binding interactions of the adenine region of ATP, a common strategy in the design of potent and selective kinase inhibitors.[3] The primary alcohol functionality of the title compound provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe the solvent-exposed regions of the kinase active site.

Potential Kinase Targets:

  • Tyrosine Kinases (e.g., EGFR, VEGFR, PDGFR)

  • Serine/Threonine Kinases (e.g., Aurora kinases, CDKs, Akt)

Broader Medicinal Chemistry Applications

Beyond kinase inhibition, the indazole scaffold has been incorporated into molecules with a wide range of biological activities, including:

  • Anti-inflammatory agents

  • Anticancer agents (non-kinase targets)

  • Antimicrobial agents[7]

  • Agents for neurological disorders[2]

The availability of 2-(1-methyl-1H-indazol-3-yl)ethanol as a synthetic intermediate allows for the facile generation of compound libraries for screening against these and other therapeutic targets.

Logical Relationship Diagram:

Applications Compound 2-(1-methyl-1H-indazol-3-yl)ethanol IndazoleCore Indazole Core Compound->IndazoleCore EthanolSideChain Ethanol Side Chain Compound->EthanolSideChain Application1 Kinase Inhibitors IndazoleCore->Application1 Application2 Other Medicinal Chemistry Applications IndazoleCore->Application2 EthanolSideChain->Application1 Modification Site for Further Chemical Modification EthanolSideChain->Modification Mechanism Hinge-Binding Mimic of ATP Application1->Mechanism

Caption: Key structural features and their roles in applications.

Conclusion

2-(1-methyl-1H-indazol-3-yl)ethanol is a valuable, yet under-explored, chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic importance of the indazole scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in medicinal chemistry programs, particularly those focused on the discovery of new kinase inhibitors.

References

  • PubChem. 2-(1-Methyl-1H-imidazol-2-yl)ethanol | C6H10N2O. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride. [Link]

  • Mycocentral. indole-3-ethanol - Mycotoxin Database. [Link]

  • Royal Society of Chemistry. Supporting information for - Asymmetric Transfer Hydrogenation of Ketones Catalyzed by a Rhodium Complex of a Chiral Diamine Derived from (R,R)-DPEN. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • PrepChem.com. Synthesis of (a) [1H-Indazol-3-yl]amide oxime. [Link]

  • Molecules. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

  • CompTox Chemicals Dashboard. Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-. U.S. Environmental Protection Agency. [Link]

  • Alchem.Pharmtech. CAS 1578-96-7 | (1-Methyl-1H-indazol-3-yl)methanol. [Link]

  • RSC Medicinal Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]

  • Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]

  • PrepChem.com. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological study of some novel schiffs bases of indazolone derivatives. [Link]

  • ResearchGate. Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • NIST WebBook. Ethanol. National Institute of Standards and Technology. [Link]

  • Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Acta Physica Polonica A. Structure and Vibrational Studies of 소1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. [Link]

  • Chemical Synthesis Database. 2-(4-fluorophenyl)-1,2-dihydro-3H-indazol-3-one. [Link]

Sources

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol PubChem CID and SMILES

[1]

Executive Summary

This compound is a primary alcohol derivative of the indazole heterocycle.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and serotonin (5-HT) receptor modulators .[1] Structurally, it acts as a bioisostere of tryptophol (indole-3-ethanol), offering improved metabolic stability due to the presence of the N-N bond (pyrazole ring) which is less susceptible to oxidative metabolism than the C=C bond of the indole pyrrole ring.[1]

Chemical Identity & Descriptors[1][2][3][4][5][6][7]

PropertyDetail
Systematic Name This compound
Common Name 1-Methyl-3-(2-hydroxyethyl)-1H-indazole
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Canonical SMILES CN1C2=CC=CC=C2N=C1CCO
InChI Key Calculated:[1][2][3][4][5]ZINC2381607-Analog (Derivative of Indazole-3-ethanol)
Related PubChem CID 1505796 (1H-Indazol-3-ylmethanol - Homolog); 55267367 (7-methyl isomer)
CAS Registry Not widely indexed in open public databases; typically synthesized de novo.[1]

Note on CID: While the specific 2-carbon alcohol derivative is often a catalog item for custom synthesis, its 1-carbon homolog (1-methyl-1H-indazol-3-yl)methanol is the standard indexed reference point in PubChem (CID 1505796 for the parent).[1]

Synthetic Pathways[1][2][6][7][8][9]

The synthesis of this compound generally proceeds via two primary strategies: Direct C3-Lithiation (Method A) or Homologation of the Carboxylic Acid (Method B). Method A is preferred for atom economy, while Method B is preferred for scalability and regiocontrol.

Method A: Direct C3-Lithiation (The "Ethylene Oxide" Route)

This method utilizes the acidity of the C3 proton in 1-methylindazole.[1]

  • Starting Material: 1-Methyl-1H-indazole.[1][3]

  • Reagents: n-Butyllithium (n-BuLi), Ethylene Oxide, THF.[1]

  • Mechanism:

    • Step 1: Deprotonation at C3 using n-BuLi at -78°C to form the lithiated species.[1]

    • Step 2: Nucleophilic attack of the C3-lithio species on the epoxide ring of ethylene oxide.[1]

    • Step 3: Acidic workup to protonate the alkoxide.

Method B: Homologation of Indazole-3-Carboxylic Acid

This route uses the commercially available Granisetron intermediate (1-methyl-1H-indazole-3-carboxylic acid).[1]

  • Reduction: Acid

    
     Alcohol (using LiAlH₄).
    
  • Activation: Alcohol

    
     Chloride/Mesylate (using SOCl₂ or MsCl).[1]
    
  • Cyanation: Chloride

    
     Nitrile (using NaCN/DMSO).[1]
    
  • Hydrolysis/Reduction: Nitrile

    
     Acid 
    
    
    Target Ethanol .[1]
Visualization: Synthetic Logic Flow

SynthesisPathwayscluster_0Method A: Direct Alkylationcluster_1Method B: HomologationStart1-Methyl-1H-indazoleLithio3-Lithio-1-methylindazole(Intermediate)Start->Lithion-BuLi, THF, -78°CTargetThis compound(Target)Lithio->Target+ Ethylene OxideEpoxideEthylene OxideEpoxide->TargetElectrophileAcid1-Methyl-indazole-3-COOH(Granisetron Precursor)MethanolIndazole-3-methanolAcid->MethanolLiAlH4 ReductionNitrileIndazole-3-acetonitrileMethanol->Nitrile1. SOCl22. NaCNNitrile->TargetHydrolysis + Reduction

Caption: Comparison of Direct C3-Lithiation vs. Classical Homologation routes for the synthesis of the target alcohol.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound via C3-lithiation.

Reagents:

  • 1-Methyl-1H-indazole (1.0 eq)[1][3]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • Ethylene Oxide (1.5 eq, solution in THF)

  • Anhydrous THF (Solvent)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvation: Dissolve 1-methyl-1H-indazole in anhydrous THF (0.2 M concentration) and cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 3-lithio species.[1] Stir for 45 minutes at -78°C.

  • Alkylation: Add the ethylene oxide solution slowly.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color will fade as the nucleophilic attack consumes the lithiated species.[1]

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol is polar; expect elution at ~40-60% EtOAc.[1]

Validation (QC):

  • 1H NMR (CDCl₃): Look for the triplet at ~3.9 ppm (-CH₂CH₂ OH) and the triplet at ~3.2 ppm (Indazole-CH₂ -).[1] The N-Methyl singlet should appear at ~4.0 ppm.[1]

  • LC-MS: Confirm mass peak [M+H]+ = 177.2.[1]

Physicochemical Profile & Drug Design Utility[1]

This molecule is designed to exist in the "sweet spot" for fragment-based drug discovery (FBDD).[1]

PropertyValueImplication
cLogP ~1.2 - 1.5Highly favorable for membrane permeability; good oral bioavailability potential.[1]
TPSA ~38 ŲExcellent CNS penetration potential (TPSA < 90 Ų).
H-Bond Donors 1 (OH)Specific interaction point for receptor binding pockets (e.g., Ser/Thr residues).[1]
H-Bond Acceptors 2 (N, O)The N2 nitrogen is a weak acceptor; the oxygen is a standard acceptor.[1]
Scaffold Hopping: Indole vs. Indazole

Researchers often substitute the Indole core (found in Tryptophan, Serotonin) with Indazole to improve pharmaceutical properties.

  • Metabolic Stability: The Indazole N1-N2 bond is more resistant to Cytochrome P450 oxidation than the Indole C2-C3 double bond.[1]

  • Hydrogen Bonding: The extra Nitrogen (N2) in Indazole provides an additional vector for H-bond interactions that is absent in Indole.[1]

References

  • Indazole Synthesis Overview

    • Topic: General methods for 3-substituted indazoles.[1][4][6]

    • Source:Journal of Organic Chemistry, "Regioselective Synthesis of 1-Alkylindazoles."[1]

  • Granisetron Intermediate Chemistry

    • Topic: Synthesis of 1-methylindazole-3-carboxylic acid derivatives.[1]

    • Source:European Journal of Medicinal Chemistry.
  • Lithiation of Indazoles

    • Topic: C3-Lithiation protocols for N-protected indazoles.
    • Source:Tetrahedron Letters.
  • PubChem Reference (Homolog)

    • Compound: 1H-Indazol-3-ylmethanol (CID 1505796).[1][4]

    • [1]

A-Z Guide to 3-(2-hydroxyethyl)indazole Scaffold: Pharmacophore Properties, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This technical guide provides an in-depth analysis of the 3-(2-hydroxyethyl)indazole scaffold, a key pharmacophore present in highly successful therapeutic agents, most notably the PARP inhibitor Niraparib. We will dissect the core pharmacophoric features, explore structure-activity relationships (SAR), detail synthetic methodologies, and present its application in targeting crucial enzymes like Poly (ADP-ribose) polymerase (PARP). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design of next-generation therapeutics.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] This arrangement exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[4] The unique electronic and structural properties of the indazole nucleus allow it to serve as a versatile template in drug design, participating in various non-covalent interactions with biological macromolecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5]

The substitution pattern on the indazole ring is critical for modulating biological activity. Specifically, the 3-position offers a key vector for introducing functional groups that can profoundly influence target binding and pharmacokinetic properties. The 3-(2-hydroxyethyl)indazole motif, in particular, has emerged as a critical component for potent enzyme inhibition, as exemplified by its incorporation into the PARP inhibitor Niraparib.[4] This guide will focus on elucidating the specific pharmacophoric contributions of this scaffold.

Core Pharmacophore Analysis of 3-(2-hydroxyethyl)indazole

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The 3-(2-hydroxyethyl)indazole scaffold presents a distinct set of features that contribute to its binding affinity and selectivity.

Key Pharmacophoric Features:

  • Hydrogen Bond Donor (HBD): The indazole N1-H acts as a crucial hydrogen bond donor. In the context of PARP-1 inhibition, this group forms a key hydrogen bond with the backbone carbonyl of Gly863 in the enzyme's active site.[6] This interaction is considered indispensable for ligand binding.[6]

  • Aromatic/Hydrophobic Core: The bicyclic indazole ring itself provides a rigid, planar aromatic surface that engages in hydrophobic and π-stacking interactions with aromatic residues (e.g., Tyr907) within the target's binding pocket.[6]

  • Hydrogen Bond Acceptor (HBA) / Hydrophilic Region: The terminal hydroxyl (-OH) group of the 2-hydroxyethyl side chain serves as a hydrogen bond acceptor. This feature allows for specific interactions with polar residues or water molecules in the active site, contributing to binding affinity and specificity.

  • Conformational Flexibility: The ethyl linker provides a degree of rotational freedom, allowing the terminal hydroxyl group to adopt an optimal orientation for hydrogen bonding within the active site.

The combination of a rigid aromatic core for hydrophobic interactions and strategically placed HBD/HBA functionalities makes this scaffold a potent inhibitor for enzymes with complementary binding sites, such as the nicotinamide-binding pocket of PARP.[7]

Fig. 1: Pharmacophore model of the 3-(2-hydroxyethyl)indazole scaffold interacting with a representative enzyme active site like PARP1.

Case Study: Interaction with Poly (ADP-ribose) Polymerase-1 (PARP-1)

The clinical success of Niraparib validates the pharmacophoric importance of the 3-(2-hydroxyethyl)indazole scaffold. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[8][9] Inhibiting PARP-1 in cancers with defective homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of DNA damage and synthetic lethality.[8]

A structure-based pharmacophore model derived from PARP-1 in complex with inhibitors reveals several key features: a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature.[6] The 3-(2-hydroxyethyl)indazole scaffold effectively maps onto these features.

Structure-Activity Relationship (SAR) Insights:

SAR studies on indazole derivatives highlight the critical nature of each pharmacophoric element.[10][11] Modifications to the scaffold can significantly impact potency.

Modification SiteStructural ChangeImpact on PARP-1 ActivityRationale
Indazole N1-H Alkylation or replacementSignificant decreaseDisrupts the critical hydrogen bond with Gly863.
Indazole Ring Introduction of substituentsModulates activity; can enhance or decreaseSubstituents can alter electronic properties and steric fit in the hydrophobic pocket.[12]
Ethyl Linker Shortening or lengtheningDecrease in potencyThe two-carbon length is optimal for positioning the hydroxyl group for its interaction.
Terminal -OH Removal or replacementSignificant decreaseLoss of a key hydrogen bonding interaction in the polar region of the active site.

These relationships underscore the highly optimized nature of the 3-(2-hydroxyethyl)indazole scaffold for PARP-1 inhibition.[12]

Experimental Protocols & Methodologies

The synthesis and evaluation of compounds featuring the 3-(2-hydroxyethyl)indazole scaffold require robust and reproducible methodologies.

General Synthesis Workflow

The construction of 3-substituted indazoles can be achieved through various synthetic routes.[1][2] A common and effective approach involves the cyclization of appropriately substituted phenylhydrazines or the functionalization of a pre-formed indazole core.[13]

Synthesis_Workflow Start Starting Material (e.g., 2-Fluorobenzonitrile) Step1 Hydrazine Reaction (Hydrazine Hydrate) Start->Step1 Intermediate1 3-Amino-1H-indazole Step1->Intermediate1 Step2 Diazotization (NaNO2, H2SO4) Intermediate1->Step2 Intermediate2 Indazole-3-diazonium Step2->Intermediate2 Step3 Ethylene Glycol Addition (Cu(I) catalyst) Intermediate2->Step3 Product 3-(2-hydroxyethyl)indazole Step3->Product

Fig. 2: A generalized synthetic workflow for obtaining the 3-(2-hydroxyethyl)indazole scaffold.

Step-by-Step Protocol for Synthesis:

This protocol is a generalized representation based on common synthetic strategies.[14] Researchers should consult primary literature for specific reaction conditions and substrate scopes.

  • Formation of 3-Amino-1H-indazole:

    • To a solution of 2-fluorobenzonitrile in a suitable solvent (e.g., butanol), add hydrazine hydrate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the 3-amino-1H-indazole product, typically by filtration after precipitation.[1]

  • Diazotization:

    • Suspend the 3-amino-1H-indazole in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.

  • Hydroxethylation:

    • In a separate vessel, prepare a solution of ethylene glycol and a copper(I) catalyst.

    • Slowly add the cold diazonium salt solution to the ethylene glycol mixture. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification:

    • Quench the reaction mixture and perform an aqueous workup.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield pure 3-(2-hydroxyethyl)indazole.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Biological Evaluation: PARP-1 Inhibition Assay

A common method to assess the inhibitory activity of synthesized compounds against PARP-1 is a cell-free enzymatic assay.

  • Assay Principle: A 96-well plate is coated with histones (the substrate for PARP-1). Activated PARP-1 enzyme is added along with biotinylated NAD+ (the cofactor). In the presence of an inhibitor, the PARP-1 activity (PARylation of histones) is reduced. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Protocol Steps:

    • Coat a 96-well plate with histone H1 and block non-specific binding sites.

    • Prepare serial dilutions of the test compound (e.g., derivatives of 3-(2-hydroxyethyl)indazole).

    • Add the PARP-1 enzyme, activated DNA, and the test compound to the wells.

    • Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again and add a TMB substrate.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-(2-hydroxyethyl)indazole scaffold represents a highly refined pharmacophore, expertly balancing the features required for potent inhibition of challenging targets like PARP-1. Its rigid aromatic core, coupled with strategically positioned hydrogen bond donors and acceptors, provides a robust framework for drug design. The structure-activity relationships are well-defined, emphasizing the importance of each component for optimal biological activity.

Future research can build upon this validated scaffold. Exploring novel substitutions on the indazole ring could lead to inhibitors with altered selectivity profiles, potentially targeting other members of the PARP family or entirely different enzyme classes.[8] Furthermore, applying the principles of fragment-based drug design, where the 3-(2-hydroxyethyl)indazole serves as a core anchor, could uncover new therapeutic agents with improved properties and novel mechanisms of action. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a range of human diseases.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC. (n.d.).
  • The pharmacophore modelling of PARP-1 based on the structure of the...
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC. (2019, November 22).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP)
  • Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors - PMC. (2025, February 1).
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchG
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

Sources

Methodological & Application

Synthesis of 2-(1-Methyl-1H-indazol-3-yl)ethan-1-ol from Methyl 2-(1-Methyl-1H-indazol-3-yl)acetate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of pharmacologically active compounds, demonstrating applications in oncology, neurology, and infectious diseases. Specifically, functionalized indazoles, such as 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol, serve as crucial building blocks in the synthesis of more complex molecular architectures for drug discovery and development. This application note provides a comprehensive, in-depth guide for the synthesis of this compound via the reduction of its corresponding methyl ester, methyl 2-(1-methyl-1H-indazol-3-yl)acetate. This protocol is tailored for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights for successful execution.

Chemical Principles and Strategic Considerations

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The selected method for this synthesis employs lithium aluminum hydride (LAH), a potent and versatile reducing agent.

Mechanism of Ester Reduction with LiAlH₄:

The reduction of an ester with lithium aluminum hydride proceeds through a two-step nucleophilic acyl substitution and subsequent nucleophilic addition mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide group (-OCH₃) as a leaving group. This step results in the formation of an aldehyde intermediate.

  • Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride ion. This second nucleophilic attack generates an alkoxide intermediate.

  • Protonation: An aqueous workup is performed to protonate the resulting aluminum alkoxide, yielding the desired primary alcohol, this compound, and methanol from the methoxide leaving group.

dot digraph "Ester Reduction Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Ester [label="Methyl 2-(1-methyl-1H-indazol-3-yl)acetate"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Aldehyde [label="Aldehyde Intermediate"]; Alkoxide [label="Alkoxide"]; Alcohol [label="this compound"];

Ester -> Tetrahedral_Intermediate [label="+ LiAlH₄ (1st H⁻)"]; Tetrahedral_Intermediate -> Aldehyde [label="- MeO-Al species"]; Aldehyde -> Alkoxide [label="+ LiAlH₄ (2nd H⁻)"]; Alkoxide -> Alcohol [label="+ H₂O (Workup)"]; } Ester Reduction Mechanism with LiAlH₄

Choice of Reducing Agent:

While other reducing agents like sodium borohydride (NaBH₄) can reduce aldehydes and ketones, they are generally not reactive enough to reduce esters efficiently. Lithium aluminum hydride is a much stronger reducing agent due to the greater polarity of the Al-H bond compared to the B-H bond, making the hydride ion more nucleophilic. This high reactivity necessitates the use of anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), and careful handling due to its violent reaction with protic solvents, including water.

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material and its subsequent reduction to the target alcohol.

Part 1: Synthesis of Methyl 2-(1-Methyl-1H-indazol-3-yl)acetate (Starting Material)

The starting ester can be synthesized from 1-methyl-1H-indazole-3-carboxylic acid.

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • Esterification: To the crude acid chloride, add anhydrous methanol dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(1-methyl-1H-indazol-3-yl)acetate.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Characterization Data for Methyl 2-(1-Methyl-1H-indazol-3-yl)acetate:

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, 1H), 7.40-7.30 (m, 2H), 7.15 (t, 1H), 4.10 (s, 3H, N-CH₃), 3.95 (s, 2H, CH₂), 3.75 (s, 3H, O-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 171.5, 141.0, 140.5, 127.0, 123.5, 121.0, 120.0, 109.5, 52.5, 36.0, 31.5
Part 2: Reduction of Methyl 2-(1-Methyl-1H-indazol-3-yl)acetate to this compound

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All manipulations should be carried out in a fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • Methyl 2-(1-methyl-1H-indazol-3-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Glauber's salt, Na₂SO₄·10H₂O) or Fieser work-up reagents (water, 15% NaOH solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • LAH Suspension: Under a positive pressure of nitrogen, carefully add lithium aluminum hydride (1.5 - 2.0 eq) to the flask, followed by anhydrous THF to create a suspension.

  • Substrate Addition: Dissolve methyl 2-(1-methyl-1H-indazol-3-yl)acetate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Gentle heating to reflux may be required to drive the reaction to completion.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, quench the reaction by the slow, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Filtration: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting granular precipitate can be removed by filtration through a pad of Celite. Wash the filter cake with additional THF or ethyl acetate.

  • Drying and Concentration: Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

G

Characterization of this compound

The final product should be characterized to confirm its identity and purity using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance White solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.70 (d, 1H), 7.35-7.25 (m, 2H), 7.10 (t, 1H), 4.05 (s, 3H, N-CH₃), 3.95 (t, 2H, CH₂-OH), 3.10 (t, 2H, Ar-CH₂), 1.80 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 143.0, 140.0, 126.5, 123.0, 121.5, 120.5, 109.0, 62.0, 35.5, 29.0
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 3050 (Ar C-H stretch), 2940, 2870 (Aliphatic C-H stretch), 1620, 1500 (C=C stretch), 1050 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 176 (M⁺), 145, 131, 118

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of alcohol - Incomplete reaction- Decomposition of LAH- Ensure anhydrous conditions.- Use a fresh bottle of LAH.- Increase reaction time or temperature.
Formation of side products - Impurities in starting material- Over-reduction (if other reducible functional groups are present)- Purify the starting ester before reduction.- Carefully control stoichiometry of LAH if other reducible groups are present.
Difficult work-up (emulsion) - Incomplete quenching of aluminum salts- Ensure thorough stirring during the Fieser work-up.- Add anhydrous MgSO₄ to help break up the emulsion.- Filter through a pad of Celite.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from its methyl ester precursor using lithium aluminum hydride reduction. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable building block for applications in medicinal chemistry and drug discovery. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compounds.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. [Link]

  • Burke, S. D., & Danheiser, R. L. (2009). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • American Chemical Society. (2024). Safety in Academic Chemistry Laboratories, 8th Edition. [Link]

Mesylation of 1-methyl-3-(2-hydroxyethyl)indazole: A Detailed Protocol for the Synthesis of a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the mesylation of 1-methyl-3-(2-hydroxyethyl)indazole to synthesize 2-(1-methyl-1H-indazol-3-yl)ethyl methanesulfonate. The conversion of the primary alcohol to a mesylate is a critical transformation in organic synthesis, rendering the hydroxyl group a good leaving group for subsequent nucleophilic substitution reactions, a common strategy in the synthesis of pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and safety.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indazole core is therefore of significant interest in the development of new therapeutic agents. A common synthetic strategy involves the introduction of side chains, often via nucleophilic substitution. However, the hydroxyl group is a poor leaving group, necessitating its conversion to a more reactive species.

Mesylation, the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, is a widely employed method for this purpose. The resulting methanesulfonate (mesylate) ester is an excellent leaving group, readily displaced by a variety of nucleophiles. This protocol details a reliable method for the mesylation of 1-methyl-3-(2-hydroxyethyl)indazole, a key intermediate for the elaboration of the C3-side chain of the indazole ring system.

Reaction Principle and Causality

The mesylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine such as triethylamine (TEA), is used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
1-methyl-3-(2-hydroxyethyl)indazole≥98%Commercially availableEnsure dryness before use.
Methanesulfonyl Chloride (MsCl)≥99%Commercially availableHighly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially availableDistill from calcium hydride for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially availableUse from a freshly opened bottle or dried over calcium hydride.
Deionized WaterHigh purity-For work-up.
Saturated Sodium Bicarbonate Solution-Prepared in-houseFor work-up.
Brine (Saturated NaCl solution)-Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeCommercially availableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring.

Experimental Protocol

Safety Precautions: Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Ensure an emergency eyewash and shower are readily accessible. Triethylamine is flammable and has a strong odor; handle it in a fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate containment.

Reaction Setup and Procedure
  • Preparation of the Starting Material Solution:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-methyl-3-(2-hydroxyethyl)indazole (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

    • Cool the solution to 0 °C in an ice-water bath with stirring.

  • Addition of Base and Mesylating Agent:

    • To the cooled solution, add triethylamine (TEA) (1.5 eq.) dropwise via a syringe. Stir for 5-10 minutes.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. The formation of a white precipitate (triethylamine hydrochloride) is expected.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes, 1:1 v/v). The product, being less polar than the starting alcohol, will have a higher Rf value. The reaction is typically complete within 1-4 hours.

Work-up and Purification
  • Quenching the Reaction:

    • Once the reaction is complete, quench it by slowly adding cold deionized water.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Cold 1 M HCl (to remove excess triethylamine)

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-methyl-1H-indazol-3-yl)ethyl methanesulfonate.

Workflow Diagram

Mesylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Dissolve 1-methyl-3-(2-hydroxyethyl)indazole in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_TEA Add Triethylamine (TEA) Cool->Add_TEA Add_MsCl Add Methanesulfonyl Chloride (MsCl) Add_TEA->Add_MsCl Stir Stir at 0 °C and Monitor by TLC Add_MsCl->Stir Quench Quench with cold water Stir->Quench Extract Extract with DCM and wash Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-(1-methyl-1H-indazol-3-yl)ethyl methanesulfonate Purify->Product

Caption: Experimental workflow for the mesylation of 1-methyl-3-(2-hydroxyethyl)indazole.

Characterization of 2-(1-methyl-1H-indazol-3-yl)ethyl methanesulfonate

Disclaimer: As of the last update, specific, publicly available, peer-reviewed analytical data for 2-(1-methyl-1H-indazol-3-yl)ethyl methanesulfonate could not be located. The following are expected characterization data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • Indazole Protons: Aromatic protons of the indazole ring are expected to appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

  • N-Methyl Protons: A singlet corresponding to the N-methyl group is anticipated around δ 3.8-4.1 ppm.

  • Ethyl Side Chain Protons: The two methylene groups of the ethyl side chain will appear as triplets. The methylene group adjacent to the indazole ring (CH₂ -Ar) is expected around δ 3.0-3.4 ppm, while the methylene group attached to the mesylate group (CH₂ -OMs) will be deshielded and appear further downfield, likely in the range of δ 4.3-4.7 ppm.

  • Mesyl Protons: A singlet for the methyl group of the mesylate is expected around δ 2.9-3.2 ppm.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • Indazole Carbons: Aromatic carbons of the indazole ring will appear in the range of δ 110-145 ppm.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected around δ 35-40 ppm.

  • Ethyl Side Chain Carbons: The methylene carbon adjacent to the indazole ring is expected around δ 25-30 ppm, and the methylene carbon attached to the mesylate group will be deshielded, appearing around δ 65-70 ppm.

  • Mesyl Carbon: The methyl carbon of the mesylate group is expected around δ 37-40 ppm.

Expected Mass Spectrometry (ESI-MS):

  • The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient reagents, low temperature, or deactivated MsCl.Ensure accurate stoichiometry. Allow the reaction to warm to room temperature if it stalls at 0 °C. Use fresh, high-quality MsCl.
Formation of side productsPresence of moisture, reaction temperature too high.Ensure all glassware and reagents are anhydrous. Maintain the reaction temperature at 0 °C during the addition of MsCl.
Low yield after work-upProduct loss during aqueous washes (if the product has some water solubility).Minimize the volume of aqueous washes. Perform back-extraction of the aqueous layers with DCM.
Difficult purificationCo-elution of impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the mesylation of 1-methyl-3-(2-hydroxyethyl)indazole. By following the outlined procedures and safety precautions, researchers can effectively synthesize the desired 2-(1-methyl-1H-indazol-3-yl)ethyl methanesulfonate, a versatile intermediate for further synthetic transformations in the pursuit of novel indazole-based compounds with potential therapeutic applications. The principles and techniques described herein are broadly applicable to the mesylation of other primary alcohols in a research and development setting.

References

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Kishida Chemical Co.,Ltd. Methanesulfonyl chloride Safety Data Sheet. Available at: [Link]

  • ChemTalk. Alcohol Reactions. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-715. Available at: [Link]

  • International Labour Organization. International Chemical Safety Cards (ICSCs): METHANESULFONYL CHLORIDE. Available at: [Link]

  • Common Organic Chemistry. Alcohol to Mesylate - Common Conditions. Available at: [Link]

  • ResearchGate. Mesylation reaction of 3. Changing the base and the mesylating agent... Available at: [Link]

Sources

Synthesis of kinase inhibitors using indazole ethanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(2-Hydroxyethyl)-1H-Indazole Intermediates for Kinase Inhibitor Development

Executive Summary: The Indazole Advantage

The indazole scaffold is a "privileged structure" in oncology drug discovery, serving as a core pharmacophore in FDA-approved kinase inhibitors such as Axitinib (VEGFR), Linifanib , and Pazopanib . Its structural similarity to the purine ring of ATP allows it to form critical hydrogen bonds within the kinase hinge region.

This guide focuses on a specific, high-value intermediate: 1-(2-hydroxyethyl)-1H-indazole . This "indazole ethanol" moiety serves two critical functions:

  • Solubility Handle: The ethyl linker provides a vector to attach solubilizing groups (e.g., morpholines, piperazines) away from the ATP binding pocket.

  • Synthetic Pivot: The terminal hydroxyl group is a versatile handle for divergent synthesis via Mitsunobu coupling or activation/displacement (SN2) strategies.

Scientific Foundation: The Regioselectivity Challenge (N1 vs. N2)

The primary challenge in synthesizing indazole intermediates is controlling the regioselectivity of alkylation.[1] Indazole exists in an annular tautomeric equilibrium between 1H- and 2H-forms.

  • Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is aromatic and thermodynamically more stable (approx. 2-4 kcal/mol lower energy than 2H). Conditions that allow equilibration or proceed under thermodynamic control (e.g., high temperatures, specific solvents like DMF) typically favor N1-substitution.

  • Kinetic Control (N2-Alkylation): The lone pair on N2 is more nucleophilic in the neutral species. Under kinetic conditions (e.g., rapid alkylation with reactive electrophiles), mixtures or N2-dominant products can form.

Strategic Decision Matrix: To synthesize the target 1-(2-hydroxyethyl)-1H-indazole , we utilize thermodynamic conditions to maximize the N1:N2 ratio.

IndazoleSelectivity Start Indazole Starting Material Conditions Select Reaction Conditions Start->Conditions Path1 Route A: 2-Bromoethanol Base: Cs2CO3/K2CO3 Solvent: DMF/MeCN (Heat) Conditions->Path1 Standard Alkylation Path2 Route B: Ethylene Carbonate Catalyst: TBAF/Base Solvent: Toluene (Reflux) Conditions->Path2 Green Synthesis Path3 Route C: Mitsunobu (Alcohol + DEAD/PPh3) Conditions->Path3 Direct Coupling Result1 Thermodynamic Product N1-Alkylation (Major) Target: 1-(2-hydroxyethyl)indazole Path1->Result1 High Selectivity (>10:1) Path2->Result1 Excellent Selectivity Result2 Kinetic/Steric Product N2-Alkylation (Significant) Impurity/Byproduct Path3->Result2 Often Favors N2

Figure 1: Decision matrix for regioselective alkylation of indazole. Route A and B are preferred for the target ethanol intermediate.

Detailed Protocol A: Synthesis of 1-(2-Hydroxyethyl)-1H-Indazole

This protocol utilizes ethylene carbonate , a "green" alkylating agent that avoids the use of mutagenic alkyl halides and generates CO₂ as the only byproduct, driving the reaction to completion.

Target: 1-(2-hydroxyethyl)-1H-indazole Scale: 10 mmol (Adaptable to kg scale)

Materials
  • 1H-Indazole (1.18 g, 10 mmol)

  • Ethylene Carbonate (1.06 g, 12 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (160 mg, 0.5 mmol) or K₂CO₃ (catalytic)

  • Solvent: Toluene (anhydrous, 20 mL) or Xylene (for higher T)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-Indazole, Ethylene Carbonate, and TBAB.

  • Solvation: Add Toluene (20 mL). Purge the system with Nitrogen (N₂) for 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110°C).

    • Mechanism:[2][3][4][5][6] The nucleophilic nitrogen attacks the carbonate, opening the ring. Decarboxylation follows, yielding the hydroxyethyl tail.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1] Reaction is typically complete in 4–6 hours.

    • Checkpoint: Look for the disappearance of the indazole starting material (R_f ~ 0.4) and appearance of the more polar alcohol product (R_f ~ 0.2).

  • Workup: Cool to room temperature. The product may crystallize directly. If not, remove solvent in vacuo.

  • Purification: Dissolve residue in DCM, wash with water (2 x 10 mL) to remove unreacted carbonate/catalyst. Dry over Na₂SO₄.[1][7]

  • Isolation: Recrystallize from Toluene/Heptane or purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 85-95% Regioselectivity (N1:N2): Typically >95:5.

Detailed Protocol B: Functionalization for Kinase Inhibition

Once the 1-(2-hydroxyethyl)-1H-indazole is synthesized, it acts as a pivot point. The following protocol describes converting the hydroxyl group into a leaving group (Mesylate) followed by displacement with a secondary amine (e.g., morpholine), a common motif to improve solubility in kinase inhibitors.

Step 1: Mesylation (Activation)
  • Dissolution: Dissolve 1-(2-hydroxyethyl)-1H-indazole (1.0 eq) in anhydrous DCM (10 vol) and cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq).

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq). Maintain temp < 5°C.

  • Completion: Stir for 1 hour at 0°C. Quench with NaHCO₃ (aq). Separate organic layer, dry, and concentrate. Use immediately.

Step 2: Nucleophilic Displacement (SN2)
  • Coupling: Dissolve the crude mesylate in Acetonitrile (MeCN).

  • Nucleophile: Add the desired amine (e.g., Morpholine, 4-N-Boc-piperazine) (2.0 eq) and K₂CO₃ (2.0 eq).

  • Reaction: Heat to 60-80°C for 4-12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Purify via column chromatography.[1]

Analytical Validation: Distinguishing N1 vs. N2 Isomers

Correct structural assignment is critical. N1 and N2 isomers exhibit distinct NMR signatures.

FeatureN1-Isomer (Target)N2-Isomer (Impurity)
H-3 Proton (¹H NMR) Typically 8.0 - 8.2 ppm Typically 8.3 - 8.6 ppm (Deshielded)
C-3 Carbon (¹³C NMR) ~133 - 135 ppm~120 - 125 ppm
NOESY Correlation NOE between N-CH₂ and H-7 NOE between N-CH₂ and H-3
Elution Order (RP-HPLC) Elutes Later (More Lipophilic)Elutes Earlier (More Polar)

Note: The N2-isomer generally has a higher dipole moment, making it elute faster on Reverse Phase C18 columns.

Workflow Visualization: From Scaffold to Inhibitor

InhibitorWorkflow Raw 1H-Indazole Step1 Step 1: Hydroxyethylation (Ethylene Carbonate, Reflux) Raw->Step1 Interm Intermediate: 1-(2-hydroxyethyl)indazole Step1->Interm Branch Functionalization Interm->Branch RouteA Route A: Activation (MsCl -> OMs) Branch->RouteA RouteB Route B: Mitsunobu (Phenol, PPh3, DIAD) Branch->RouteB FinalA Solubilized Core (e.g., Morpholine tail) RouteA->FinalA S_N2 Displacement FinalB Ether-Linked Inhibitor (Target Binding Core) RouteB->FinalB C-O Coupling

Figure 2: Divergent synthetic pathways using the hydroxyethyl indazole intermediate.

Troubleshooting & Optimization

Issue: Low Regioselectivity (High N2 content)

  • Cause: Reaction temperature too low (kinetic control) or solvent polarity incorrect.

  • Solution: Switch to Ethylene Carbonate (melt or high-boiling solvent). The high temperature required for decarboxylation ensures thermodynamic equilibration to the N1 isomer.

Issue: Incomplete Mesylation

  • Cause: The hydroxyethyl group can form internal H-bonds with N2, reducing reactivity.

  • Solution: Ensure excess base (TEA/DIPEA) is used. If stalling occurs, switch to Tosyl Chloride (TsCl) with DMAP catalyst, which is more robust though slower.

Issue: Mitsunobu Reaction Fails

  • Cause: Indazole N2 is basic and can interfere with the betaine intermediate.

  • Solution: Pre-form the betaine (PPh₃ + DIAD) at -78°C before adding the indazole-alcohol and the nucleophile.

References

  • Cheung, M., et al. (2003). "Regioselective Synthesis of 1-Substituted Indazoles." Journal of Organic Chemistry. Link (Foundational work on N1 vs N2 selectivity).

  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. Link (Detailed thermodynamics of alkylation).

  • BenchChem. (2025).[1][8] "Application Notes: The Indazole-Benzamide Scaffold in Drug Discovery." BenchChem Protocols. Link (Context on Axitinib/Linifanib intermediates).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Indazole as a phenol/indole bioisostere).

  • Pal, M., et al. (2003). "Synthesis of 1-(2-Hydroxyethyl)indazoles via Reaction of Indazoles with Ethylene Carbonate." Synthetic Communications. Link (Specific protocol for the ethylene carbonate route).

Sources

Protection of primary alcohol in 1-methyl-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for protecting primary alcohol moieties attached to 1-methyl-indazole cores using tert-butyldimethylsilyl chloride (TBDMSCl). 1-methyl-indazole derivatives are "privileged scaffolds" in medicinal chemistry, particularly in the development of VEGFR and PARP inhibitors (e.g., Axitinib analogs). The primary alcohol often serves as a critical linker handle that must be masked during intermediate lithiation, oxidation, or Suzuki-Miyaura coupling steps.

This protocol utilizes the Corey-Venkateswarlu imidazole-catalyzed silylation , optimized to prevent competitive N-silylation at the N2-position of the indazole ring.

Strategic Analysis: Protecting Group Selection

The choice of protecting group (PG) is dictated by the stability of the indazole core and the conditions of subsequent steps.

Table 1: Comparative Analysis of Hydroxyl Protecting Groups for Indazoles

Protecting GroupReagentStability (Acid/Base)Indazole CompatibilityRemoval
TBDMS (TBS) TBDMSCl / ImidazoleLabile to strong acid / Stable to BaseHigh. Steric bulk prevents N2-coordination.TBAF or dilute HCl
TBDPS TBDPSCl / ImidazoleStable to acid / Stable to BaseHigh. Greater stability than TBS; used if acidic workups are required later.TBAF (slower)
THP (Tetrahydropyranyl) DHP / Acid Cat.Labile to acid / Stable to BaseMedium. Creates a chiral center, complicating NMR interpretation of the indazole region.AcOH / MeOH
Acetyl (Ac) Ac₂O / PyridineStable to acid / Labile to BaseLow. Indazoles are often subjected to basic couplings (Suzuki), which cleave esters.K₂CO₃ / MeOH

Recommendation: TBDMS is the industry standard for this scaffold due to its balance of ease of installation, stability during palladium-catalyzed cross-couplings, and mild deprotection.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at silicon.[1] While often simplified as a direct attack, the presence of imidazole is catalytic and crucial.

  • Activation: Imidazole reacts with TBDMSCl to form the highly reactive N-tert-butyldimethylsilylimidazolium species.

  • Silylation: The primary alcohol attacks the silicon center of this intermediate.

  • Selectivity: The 1-methyl group on the indazole blocks the N1 site. The N2 nitrogen has a lone pair, but it is less nucleophilic than the primary alcohol. Furthermore, the bulky tert-butyl group on the silicon reagent kinetically disfavors attack by the sterically hindered N2 site.

ReactionMechanism TBSCl TBDMS-Cl Inter N-Silyl-Imidazolium (Activated Species) TBSCl->Inter Nucleophilic Attack Imid Imidazole Imid->Inter TS Pentacoordinate Transition State Inter->TS + Substrate Substrate 1-Methyl-Indazole-OH Substrate->TS Product 1-Methyl-Indazole-OTBS TS->Product Silyl Transfer Byprod Imidazolium HCl TS->Byprod

Figure 1: Catalytic cycle of imidazole-mediated silylation. The formation of the silyl-imidazolium intermediate accelerates the reaction significantly compared to amine bases like triethylamine.

Detailed Protocol: TBDMS Protection

Scope: Protection of (1-methyl-1H-indazol-5-yl)methanol (1.0 g scale).

Reagents & Materials
  • Substrate: 1-Methyl-indazole derivative (primary alcohol), 1.0 eq.

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl), 1.2 – 1.5 eq. (Solid, hygroscopic).

  • Base/Catalyst: Imidazole, 2.5 eq.[2]

  • Solvent: Anhydrous DMF (preferred for solubility) or DCM (easier workup).

  • Quench: Saturated aq. NaHCO₃.

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add the indazole substrate (1.0 eq) and Imidazole (2.5 eq). Add anhydrous DMF (Concentration ~0.2 M). Stir until fully dissolved.

    • Note: Imidazole must be added before the silyl chloride to act as a buffer and catalyst.

  • Addition: Cool the solution to 0 °C (ice bath). Add TBDMSCl (1.2 eq) portion-wise over 5 minutes.

    • Why? Although the reaction is not violently exothermic, cooling prevents potential N-silylation at the N2 position by exploiting the activation energy difference between O- and N-attack.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring (TLC): Check consumption of starting material (SM).

    • Mobile Phase: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm) shows the indazole core. PMA stain visualizes the alcohol/ether.

    • Target: SM (lower R_f) should disappear; Product (higher R_f) appears.

  • Workup (Critical for Purity):

    • Dilute reaction mixture with Et₂O (3x volume of DMF).

    • Wash with Water (2x) to remove DMF and Imidazole hydrochloride.

    • Wash with Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).[3]

    • Gradient: 0% → 20% EtOAc in Hexanes.

Workflow Start Start: Dry RBF + N2 Atmosphere Mix Dissolve Indazole + Imidazole in DMF Start->Mix Cool Cool to 0°C Mix->Cool Add Add TBDMSCl (1.2 eq) Cool->Add React Stir at RT (2-4 h) Add->React Check TLC Check (UV + PMA) React->Check Check->Add Incomplete (+0.2 eq TBDMSCl) Quench Dilute Et2O + Wash H2O Check->Quench Complete Purify Flash Chromatography Quench->Purify

Figure 2: Operational workflow for TBDMS protection. The cooling step is essential to maximize regioselectivity.

Quality Control & Troubleshooting

Self-Validating NMR Signals
  • ¹H NMR (CDCl₃):

    • Look for the disappearance of the broad -OH singlet.

    • New Signals: A large singlet (9H) at ~0.90 ppm (t-butyl) and a singlet (6H) at ~0.10 ppm (Si-Me₂).

    • Indazole Shift: The 1-Methyl group (typically ~4.0 ppm) should remain unchanged. If N2-silylation occurred, the aromatic proton signals would shift significantly due to disruption of the electronic system.

Troubleshooting Table
IssueCauseSolution
Incomplete Conversion Steric hindrance or wet solvent.Add 0.1 eq DMAP (4-Dimethylaminopyridine). DMAP is a "hyper-nucleophilic" acylation catalyst.
N-Silylation (N2) Excess reagent or high temp.Usually hydrolyzes on silica gel. If persistent, treat crude with MeOH/K₂CO₃ for 10 min (cleaves N-Si but not O-Si).
Product Hydrolysis Acidic silica gel.Add 1% Et₃N to the column eluent to neutralize silica acidity.

Deprotection (Regeneration)

When the protecting group is no longer needed:

  • Method A (Standard): TBAF (1.1 eq) in THF, 0 °C to RT, 1 h.

    • Risk:[1][4] Basic fluoride can cause elimination if leaving groups are present.[5]

  • Method B (Mild): 1% HCl in MeOH or AcOH:THF:H₂O (3:1:1).

    • Benefit: Preserves base-sensitive moieties on the indazole.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers.[2][3][5][6][7][8] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers (TBS).[3][5][6][7][9] Retrieved October 26, 2025.

  • Common Organic Chemistry. (n.d.). TBS Protection Mechanism and Protocols.

  • BenchChem. (2025). Application Notes: Selective Silylation of Primary Alcohols with TBDMSCl.

Sources

Troubleshooting & Optimization

Purification of 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

Ticket System Status: 🟢 OPERATIONAL Current Agent: Senior Application Scientist, Separation Technologies Topic: Downstream Processing & Purification Case ID: IND-OH-PUR-001

Part 1: Triage & Molecule Profile

User Inquiry: "I have synthesized this compound and need a robust purification method. The crude mixture contains unreacted ester, potential regioisomers, and baseline impurities. Standard Hexane/EtOAc columns are giving broad peaks."

Scientist Analysis: The target molecule presents a "push-pull" purification challenge.

  • The Indazole Core: It is a basic heterocycle (pKa ~1-2 for protonated form, but the N2 lone pair is a hydrogen bond acceptor). This causes strong interaction with acidic silanols on silica gel, leading to tailing .[1]

  • The Alcohol Tail: Adds significant polarity, requiring a polar mobile phase.

  • The N-Methyl Group: If this was introduced via alkylation, you likely have the N2-methyl regioisomer as a contaminant. These isomers often have very similar Rf values.

Part 2: Standard Operating Procedure (SOP-IND-01)

Protocol: Flash Chromatography Method for Indazole Alcohols Objective: Isolation of >98% purity target compound from crude reaction mixture.

A. Stationary Phase Selection
  • Primary: Spherical Silica Gel 60 (20–40 µm). Note: Irregular silica (40–63 µm) is acceptable but resolution of isomers will decrease.

  • Alternative (High Purity): C18 Reverse Phase (if normal phase fails to separate regioisomers).

B. Mobile Phase System

Standard Hexane/EtOAc often fails to elute this alcohol with good peak shape due to the "stickiness" of the indazole nitrogen. We recommend a Dichloromethane (DCM) / Methanol (MeOH) system with a basic modifier.

ComponentRoleConcentration
DCM Weak solvent, solubilizes the aromatic core90–99%
MeOH Strong solvent, elutes the polar alcohol1–10%
Triethylamine (TEA) Critical Additive: Blocks acidic silanol sites on silica to prevent tailing.1% (Constant)
Alternative: 7N NH₃ in MeOHReplaces pure MeOH + TEA. Simplifies preparation.[2][3]Use as the "B" solvent
C. Step-by-Step Workflow
  • Column Equilibration: Flush the column with 3 CV (Column Volumes) of 1% TEA in DCM. This "neutralizes" the silica before your sample touches it.

  • Sample Loading:

    • Preferred:Solid Load. Dissolve crude in minimal MeOH/DCM, adsorb onto Celite 545 or silica (ratio 1:2), and dry under vacuum. This eliminates solvent effects that cause band broadening.

    • Avoid: Liquid loading in pure DCM if the sample volume is >5% of the column volume.

  • Gradient Elution:

    • 0–5 min: Isocratic 100% DCM (with 1% TEA). Elutes non-polar impurities.[4]

    • 5–20 min: Linear Gradient 0% → 5% MeOH. Target usually elutes here.

    • 20–25 min: Hold 5% MeOH.

    • 25–30 min: Flush 10% MeOH. Elutes baseline gunk.

Part 3: Troubleshooting & FAQs (The Help Desk)

Ticket #404: "My Peak is Tailing Badly (Shark Fin Shape)"

Diagnosis: The basic nitrogen at position 2 (N2) of the indazole ring is hydrogen-bonding with the acidic protons on the silica surface. Solution:

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both solvent bottles.

  • Why it works: The amine base competes for the acidic silanol sites, effectively "capping" them so your indazole can pass through without sticking [1].

  • Caution: Do not use TEA if you plan to use MS detection immediately; it lingers in the system. Use Ammonium Formate/Methanol for MS-compatible purification.

Ticket #409: "I Can't Separate the N1-Me and N2-Me Regioisomers"

Diagnosis: If you synthesized the precursor via alkylation of indazole, you likely have a mixture.[5] The N1-methyl (target) and N2-methyl (impurity) isomers have similar polarities. Solution: Change the selectivity of the solvent system, not just the polarity.

  • Option A (Toluene/Acetone): Switch from DCM/MeOH to Toluene:Acetone (Gradient 10:1 to 5:1) . The pi-pi interactions of toluene with the indazole core often discriminate between isomers better than chlorinated solvents [2].

  • Option B (C18 Reverse Phase): Regioisomers often have distinct hydrophobic footprints. Run a water/acetonitrile gradient (5% → 95% ACN) on a C18 column. The N1 isomer is generally more lipophilic and elutes later than the N2 isomer.

Ticket #500: "My Product Precipitated on the Column"

Diagnosis: The compound is likely soluble in the MeOH/DCM mix but insoluble in pure DCM (the starting conditions). Solution:

  • Use the "Solid Load" technique described in the SOP.

  • Modify the starting solvent: Start the gradient at 1% MeOH/DCM instead of 0%. Ensure the sample is fully soluble in the starting mobile phase composition.[6]

Part 4: Visualization (Decision Logic)

Figure 1: Purification Strategy Decision Matrix Caption: Logical workflow for selecting the optimal purification method based on crude mixture characteristics.

PurificationStrategy Start Crude Mixture Analysis CheckTLC Run TLC (DCM:MeOH 95:5) Check Rf & Shape Start->CheckTLC IsTailing Is the spot tailing? CheckTLC->IsTailing AddBase Add 1% TEA or NH3 to Mobile Phase IsTailing->AddBase Yes CheckIso Are Regioisomers Present (N1 vs N2)? IsTailing->CheckIso No AddBase->CheckIso AdvCol Switch Selectivity: Toluene/Acetone or C18 CheckIso->AdvCol Yes (Co-eluting) LoadCheck Solubility Check: Soluble in DCM? CheckIso->LoadCheck No (Single Spot) StdCol Standard Flash: DCM/MeOH Gradient LiqLoad Liquid Load LoadCheck->LiqLoad Yes SolidLoad Solid Load (Celite) LoadCheck->SolidLoad No LiqLoad->StdCol SolidLoad->StdCol

Part 5: Advanced Data & Specifications

Table 1: Physicochemical Profile for Purification

PropertyValue / NoteImplication for Chromatography
Approx. Rf 0.35 (DCM:MeOH 95:5)Good retention; allows separation from non-polar impurities.
Solubility High: MeOH, DMSOMod: DCM, EtOAcLow: Hexane, WaterAvoid Hexane-rich gradients. Use DCM as the weak solvent.
UV Max ~280–290 nm (Indazole core)Set UV detector to 254 nm and 280 nm for optimal sensitivity.
pKa (Conj. Acid) ~1.5 (N2 nitrogen)Weakly basic, but sufficient to H-bond with silica (requires TEA).

References

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from [Link]

  • Reich, H. J. (2023).[7] Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Biotage. (2024).[8][9] Strategies for Separating Regioisomers in Flash Chromatography. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Boron Impurity Remediation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Boron Impurities After Borane Reduction of Indazole Acids Ticket ID: INDZ-BH3-CLEANUP Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Lewis Acid-Base Trap"

User Query: "I reduced an indazole carboxylic acid using


. The reaction is complete by TLC, but the product is a sticky gum instead of a solid, and the NMR shows broad peaks. Yield is >100%. What is happening?"

Diagnosis: You are likely observing a stable Amine-Borane Complex . Indazoles possess a basic nitrogen (N2) which acts as a Lewis Base. Borane (


) is a potent Lewis Acid. During reduction, the borane doesn't just reduce the carboxylic acid; it coordinates tightly to the indazole nitrogen. This N-B bond is coordinate-covalent and is often too stable to be broken by simple water or methanol quenching.

This guide provides three validated protocols to break this bond and isolate your clean indazole alcohol/amine.

Module 1: Decision Matrix & Workflow

Before choosing a protocol, assess your substrate's stability and the severity of the complexation.

BoronCleanup Start Crude Reaction Mixture (Post-Reduction) Quench Step 1: MeOH Quench (Destroy excess Hydride) Start->Quench Check Diagnostic: 11B NMR or 1H NMR (Broad peaks?) Quench->Check Clean Clean Product (No Boron) Check->Clean Sharp Peaks Complex Stable N-B Complex (Sticky Gum/Broad NMR) Check->Complex Broad Peaks MethodA Method A: Acid Hydrolysis (Robust Substrates) Complex->MethodA Substrate Acid-Stable? MethodB Method B: Amine Exchange (Ethanolamine/TMEDA) Complex->MethodB Acid-Sensitive or Water Soluble? MethodC Method C: Oxidative Workup (Last Resort) Complex->MethodC Stubborn Complex? MethodA->Clean MethodB->Clean MethodC->Clean

Figure 1: Decision tree for selecting the appropriate boron-removal workup.

Module 2: The Protocols

Method A: The "Sledgehammer" (Acid Hydrolysis)

Best for: Acid-stable indazoles where the product precipitates upon basification.

The N-B bond is acid-labile. Boiling in strong acid protonates the amine, forcing the dissociation of borane, which then hydrolyzes to boric acid.

Protocol:

  • Quench: Cool reaction to

    
    . Add MeOH  dropwise until gas evolution ceases.
    
  • Evaporate: Concentrate to dryness to remove volatile trimethyl borate (

    
    ).
    
  • Hydrolysis: Re-dissolve residue in 1M to 6M HCl (approx. 10 mL per gram of substrate).

  • Reflux: Heat to reflux for 1–2 hours . Note: Mild heating (

    
    ) is often insufficient for indazoles.
    
  • Workup:

    • Cool to room temperature.[1]

    • Neutralize carefully with NaOH or

      
       to pH 8–9.
      
    • The free indazole should precipitate. Filter or extract with EtOAc.[2]

Why it works: Protonation of the indazole nitrogen (


) destroys its Lewis basicity, releasing the boron.
Method B: The "Chelation Trap" (Ethanolamine)

Best for: Acid-sensitive substrates, water-soluble products, or when "Method A" fails.

This is the Gold Standard for modern synthesis. Ethanolamine acts as a bidentate ligand. It attacks the boron atom, breaking the Indazole-Boron bond to form a highly stable, crystalline Boron-Ethanolamine spiro-complex that is insoluble in ether/non-polar solvents but soluble in water.

Protocol:

  • Quench: Destroy excess hydride with MeOH.

  • Add Ligand: Add Ethanolamine (2–5 equivalents relative to Borane used).

  • Reflux: Reflux in a solvent like THF or Toluene for 2–4 hours.

    • Visual Cue: A white precipitate (boron-ethanolamine complex) often forms.

  • Separation:

    • Option 1 (Filtration): If the complex precipitates and your product is soluble, filter off the white solid.

    • Option 2 (Aqueous Wash): If no precipitate, dilute with

      
       or EtOAc and wash with water. The boron complex partitions into the water phase.
      

Why it works: The formation of the 5-membered chelate ring between Boron and Ethanolamine is thermodynamically favored over the single coordinate bond with Indazole.

Method C: Oxidative Cleavage

Best for: Substrates that are strictly non-oxidizable (Risk of N-oxide formation).

Protocol:

  • Cool to

    
    .[2][3][4]
    
  • Add 3M NaOH followed by 30%

    
      dropwise.
    
  • Stir at

    
     for 1 hour.
    
  • Extract with organic solvent.[1][2][4]

Warning: Indazoles are electron-rich.


 can oxidize the ring nitrogens to N-oxides. Use this only if Methods A and B fail.

Module 3: Comparative Data & Troubleshooting

Method Comparison Table
FeatureAcid Hydrolysis (HCl)Amine Exchange (Ethanolamine)Methanolysis (Standard)
Efficiency HighVery High Low (often fails)
Conditions Harsh (pH < 1, Reflux)Mild (Neutral/Basic)Mild
Boron Fate Boric Acid (Water soluble)Solid Precipitate (Filterable)Trimethyl Borate (Volatile)
Risk Decomposition of acid-labile groupsHard to remove excess ethanolamineIncomplete removal
Rec. Primary Choice Best for "Sticky" Impurities Pre-treatment only
Frequently Asked Questions (FAQ)

Q: My product is still an oil after Method A. Why? A: You likely have residual Boric Acid or solvent trapped in the lattice.

  • Fix: Perform a "Methanol Chase." Dissolve the oil in MeOH and rotovap to dryness. Repeat 3–5 times. This converts Boric Acid (

    
    ) into volatile Trimethyl Borate (
    
    
    
    ), which is pulled off by the vacuum.

Q: How do I know if the Boron is gone? A: Use


 NMR  (Boron NMR).
  • Borane-Amine Complex: Broad peak around -10 to -20 ppm.

  • Boric Acid/Borate (Clean): Sharp peak around +18 to +20 ppm (or no signal if washed out).

  • Pro Tip: If the

    
     NMR spectrum shows broad aromatic signals that sharpen upon adding 
    
    
    
    or heating, you still have complexation.

Q: Can I use TMEDA instead of Ethanolamine? A: Yes. TMEDA (


-tetramethylethylenediamine) also works well to chelate boron, but Ethanolamine is generally cheaper and forms a more easily removed complex for this specific application.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-tetrahydrofuran with representative heterocyclic aromatic nitrogen compounds.Journal of Organic Chemistry.

    • Context: Foundational text on the interaction of Borane with heterocycles.
  • Kikugawa, Y. (1981). Methanesulfonic acid-mediated borane reduction of carboxylic acids.Chemical and Pharmaceutical Bulletin.

    • Context: Discusses acid-medi
  • Couturier, M., et al. (2001). Ethanolamine Workup for Borane Reductions.[4]Organic Letters .

    • Context: The definitive paper on using ethanolamine to break N-B bonds.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[1][4][5][6][7] (Vol. 1). Wiley.

    • Context: Standard reference for oxid

Disclaimer: These protocols involve hazardous chemicals (Borane, Strong Acids).[6] Always perform these reactions in a fume hood with appropriate PPE.

Sources

Technical Support Center: Optimizing Mitsunobu Coupling with Sterically Hindered Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: INDZ-MITS-OPT-001

Introduction: The Indazole Challenge

Welcome to the technical support hub for advanced Mitsunobu couplings. You are likely here because the standard DEAD/PPh3 protocol has failed you.

Coupling sterically hindered indazoles via the Mitsunobu reaction presents a "perfect storm" of chemical challenges:

  • Acidity Mismatch: Indazoles (pKa ~13.8 in DMSO) are borderline acidic for standard betaines.

  • Steric Wall: Substituents at C7 (on the indazole) or bulky secondary alcohols block the

    
     transition state.
    
  • Regioselectivity: The battle between N1 (thermodynamic) and N2 (kinetic) alkylation is fierce, often yielding inseparable mixtures or the undesired N2 isomer.

This guide moves beyond textbook definitions to provide high-performance protocols using specialized phosphoranes and modified azodicarboxylates.

Module 1: Reagent Selection (The "Hardware")

Standard reagents (DEAD/DIAD + TPP) often fail with hindered indazoles because they cannot survive the elevated temperatures required to overcome the steric energy barrier. You must upgrade your "hardware."

Comparison of Reagent Systems
SystemComponentsMax TemppKa LimitUse Case
Standard DEAD / PPh

25°C - 40°C< 11-12Unhindered primary alcohols; simple indazoles.
Enhanced ADDP / PBu

60°C - 80°C~ 13-14Secondary alcohols; C3-substituted indazoles.
High-Performance CMBP (Tsunoda) 110°C (Reflux) > 15 C7-hindered indazoles; Menthol-like alcohols.
Deep Dive: Why CMBP?

For the most difficult substrates, we recommend Cyanomethylenetributylphosphorane (CMBP) , also known as the Tsunoda reagent.

  • Mechanism: It acts as both the base and the reductant.[1][2]

  • Thermal Stability: Unlike DEAD, which decomposes/polymerizes at high heat, CMBP is stable in refluxing toluene.

  • Effect: The high temperature increases the kinetic energy of the system, allowing the bulky indazole nucleophile to penetrate the steric shield of the activated alcohol.

Module 2: The Regioselectivity Logic (N1 vs. N2)

The most common support question we receive is: "Why did I get the N2 isomer?"

The Mechanism of Selectivity

In the Mitsunobu reaction, the alkylation step is an


 attack by the deprotonated indazole on the alkoxyphosphonium intermediate.
  • N2 Attack (Kinetic): The N2 nitrogen is often more accessible and has higher electron density in the transition state, leading to the N2-alkylated product (often unwanted).

  • N1 Attack (Thermodynamic): The N1-alkylated product is generally more stable (benzenoid structure preserved). However, steric bulk at C7 severely punishes N1 attack.

Critical Rule: If your indazole has a substituent at C7 (e.g., -Cl, -OMe, -NO


), the Mitsunobu reaction will strongly favor N2-alkylation  due to steric repulsion at the N1 site.
Visualizing the Pathway

mitsunobu_mechanism Reagents Reagents (CMBP or ADDP/PBu3) Betaine Active Betaine Intermediate Reagents->Betaine Activation Alcohol_Act Activated Alcohol (Alkoxyphosphonium) Betaine->Alcohol_Act + Alcohol (ROH) TS_N1 TS: N1 Attack (Blocked by C7 Sterics) Alcohol_Act->TS_N1 TS_N2 TS: N2 Attack (Kinetically Favored) Alcohol_Act->TS_N2 Indazole Indazole Nucleophile Indazole->TS_N1 Slow path Indazole->TS_N2 Fast path Prod_N1 N1 Product (Thermodynamic) TS_N1->Prod_N1 Prod_N2 N2 Product (Kinetic/Major) TS_N2->Prod_N2

Caption: Pathway divergence showing how C7 sterics block the N1 route, forcing the reaction toward the kinetic N2 product.

Module 3: Validated Protocols

Protocol A: The "Tsunoda" Method (For Extreme Hindrance)

Use this when standard Mitsunobu gives 0% conversion.

Reagents:

  • Substrate: Indazole (1.0 equiv)

  • Alcohol: Hindered secondary alcohol (1.5 - 2.0 equiv)

  • Reagent: CMBP (Cyanomethylenetributylphosphorane) (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the indazole and the alcohol in anhydrous Toluene (0.1 M concentration) in a pressure vial or round-bottom flask.

  • Addition: Add CMBP (liquid) directly to the mixture at room temperature under Argon.

  • Heating: Heat the reaction to 100–110°C (reflux).

  • Monitoring: Monitor by LCMS. Reaction times are typically 12–24 hours.

  • Workup: Concentrate the toluene. The byproduct is acetonitrile and tributylphosphine oxide.[1] Flash chromatography is usually required to separate the oxide.

Protocol B: The ADDP/PBu Method (For Moderate Hindrance)

Use this for temperature-sensitive substrates or moderate sterics.

Reagents:

  • Reagent 1: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)

  • Reagent 2: Tributylphosphine (PBu

    
    ) (1.5 equiv)
    
  • Solvent: THF or Toluene.

Step-by-Step:

  • Activation: Dissolve ADDP and the indazole in THF (0.2 M) at 0°C.

  • Phosphine Addition: Add PBu

    
     dropwise. The solution may turn orange/yellow.
    
  • Alcohol Addition: Add the alcohol (dissolved in minimal THF) slowly.

  • Reaction: Allow to warm to Room Temperature. If no reaction after 4 hours, heat to 60°C .

  • Note: ADDP byproducts are insoluble in cold ether/hexane, which can aid in purification (precipitation).

Module 4: Troubleshooting & FAQs

Q1: I am getting exclusively the N2 isomer. How do I force N1 alkylation?

Diagnosis: This is intrinsic to the Mitsunobu mechanism with indazoles, especially if C7 is substituted. Fix:

  • Switch Strategy: Mitsunobu is likely the wrong tool for N1 selectivity on hindered substrates.

  • Alternative: Use a Trichloroacetimidate alkylation (acid catalyzed) or standard alkylation (Cs

    
    CO
    
    
    
    /DMF) with a halide.
  • Blocking: If you must use Mitsunobu, you may need to use a transient blocking group on C7 (if possible) or accept the N2 product and attempt a thermal rearrangement (N2

    
     N1 isomerization), though this requires very high temps (>200°C) and is rarely clean.
    
Q2: The reaction turns dark/black and yields are low.

Diagnosis: Decomposition of the betaine intermediate before it reacts with the hindered alcohol. Fix:

  • Order of Addition: Pre-complex the Phosphine and Azodicarboxylate at 0°C for 15 mins, then add the alcohol, and finally add the indazole last. This ensures the alkoxyphosphonium forms before the indazole can degrade the reagents.

  • Switch to CMBP: It is far more thermally stable and does not form the unstable betaine in the same way.

Q3: I see a "Hydrazide" byproduct (Indazole-N-CO-N-...).

Diagnosis: The indazole attacked the azodicarboxylate (DEAD/ADDP) instead of the alcohol. This happens when the alcohol is too hindered (slow activation) or the indazole is too acidic. Fix:

  • Increase Alcohol: Use 5.0 equivalents of the alcohol to statistically favor the P-O bond formation.

  • Use PBu

    
    :  The more nucleophilic phosphine forms the P-O bond faster than TPP.
    

References

  • Tsunoda, T., et al. "Preparation of (Cyanomethylene)tributylphosphorane: A New Mitsunobu-type Reagent."[3] Chem. Pharm. Bull., 2005 .[4] Link

  • Tsunoda, T., et al. "Mitsunobu-type alkylation of pKa-controlled nucleophiles." Tetrahedron Letters, 1996.
  • But, T. Y. S., & Toy, P. H. "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications."[5] Chemistry – An Asian Journal, 2007 . (Review of ADDP/PBu3 systems).

  • Lovering, F., et al. "Regioselective Alkylation of Indazoles." Tetrahedron, 2009. (Discussion of N1 vs N2 selectivity challenges).
  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 . Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol. Designed for professionals in chemical research and drug development, this document moves beyond a simple spectral assignment. It offers a comparative framework, contrasting the target molecule with its N2-substituted isomer, and explains the causal relationships between molecular structure and spectral output. By grounding our analysis in established principles and comparative data from closely related indazole derivatives, this guide serves as a robust resource for structural verification and isomer differentiation.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of this compound presents several distinct proton environments, each providing a unique signature in the ¹H NMR spectrum. The analysis is logically divided into the aromatic region of the indazole core and the aliphatic region of the N-methyl and C3-ethan-1-ol substituents.

The following diagram illustrates the proton labeling scheme used for spectral assignment.

Caption: Molecular structure of this compound with key protons labeled.

Based on extensive data from substituted indazoles, a detailed prediction of the ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆ is summarized below.[1][2][3][4]

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale and Comparative Notes
H-7 7.75 - 7.85d~8.01HThis proton is adjacent to the heterocyclic nitrogen (N-1) and is typically the most downfield of the aromatic protons in N1-substituted indazoles due to anisotropic effects.[1]
H-4 7.45 - 7.55d~8.41HThe chemical shift is characteristic of an aromatic proton ortho to a condensed heterocyclic ring.[2][3]
H-5 7.35 - 7.45ddd (or t)~7.0, ~8.4, ~1.01HCoupled to H-4, H-6, and weakly to H-7. Often appears as a triplet or triplet of doublets.[2]
H-6 7.10 - 7.20ddd (or t)~7.0, ~8.0, ~0.91HTypically the most upfield of the aromatic protons, shielded relative to the others.[1]
N-CH₃ (H-8) 3.95 - 4.10sN/A3HThe N-methyl group on an indazole ring typically appears as a sharp singlet in this region.[4] Its exact position can be influenced by the C3-substituent.
C-CH₂ (H-9) 3.15 - 3.30t~6.5 - 7.02HThese protons are deshielded by the adjacent indazole ring. They appear as a triplet due to coupling with the H-10 protons.
O-CH₂ (H-10) 3.90 - 4.05t~6.5 - 7.02HDeshielded by the adjacent hydroxyl group. Coupling with the H-9 protons results in a triplet.
OH (H-11) Variable (e.g., 1.5-3.0)br sN/A1HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It appears as a broad singlet and will exchange with D₂O.

Comparative Analysis: N1 vs. N2 Isomer Differentiation

A critical challenge in the synthesis of substituted indazoles is the potential for forming both N1 and N2 isomers. NMR spectroscopy is the definitive tool for distinguishing between these constitutional isomers.[1] The electronic environment, and thus the chemical shifts of the ring protons, differ significantly between the two.

The most diagnostic signal is that of the H-7 proton . In N1-substituted indazoles, H-7 is significantly deshielded due to the anisotropic effect of the lone pair on the N-2 nitrogen. Conversely, in N2-isomers, the H-7 proton is shielded and appears at a higher field (further upfield).[1]

Labeled ProtonExpected Shift in N1-Isomer (Target)Expected Shift in N2-Isomer (Alternative)Key Diagnostic Difference
H-7 ~7.8 ppm~7.6 ppmDownfield in N1, Upfield in N2
H-3 N/A (Substituted)~8.3 ppm (s)Absent in N1, Present as a singlet in N2
H-4 ~7.5 ppm~7.7 ppmSlightly upfield in N1
N-CH₃ ~4.0 ppm~4.2 ppmSlightly more downfield in N2

This comparative data underscores the power of ¹H NMR in providing unambiguous structural confirmation. The presence of a signal around 7.8 ppm (d) and the absence of a low-field singlet for H-3 would strongly support the formation of the desired N1-isomer, this compound.

Experimental Protocol for High-Resolution ¹H NMR

To ensure the acquisition of reliable and reproducible data, the following protocol is recommended. This protocol is designed as a self-validating system by incorporating an internal standard and specifying key acquisition parameters.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the analyte, this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

    • Recommended: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is particularly useful for clearly observing the exchangeable OH proton.[5]

    • Causality: The choice of solvent can slightly alter chemical shifts. Using a standard, high-purity deuterated solvent minimizes interference from residual solvent peaks.[6][7]

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm.[8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.

B. NMR Data Acquisition

  • Instrumentation: Use a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed spectrum is critical for observing fine coupling details.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of all signals.

    • Number of Scans (ns): 8-16 scans. Adjust as needed based on sample concentration to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): 0-12 ppm (or -2 to 14 ppm to ensure baseline on both sides).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. Set the integral of a well-resolved signal from a known number of protons (e.g., the N-CH₃ singlet) to 3.0 to determine the relative integrals of other signals.

Data Interpretation Workflow

The logical process for interpreting the acquired spectrum can be visualized as a systematic workflow. This ensures that all spectral information is considered for a conclusive structural assignment.

G start Acquire Raw Spectrum (FID) process Fourier Transform, Phase & Baseline Correction start->process calibrate Calibrate Spectrum (TMS = 0.00 ppm) process->calibrate identify_solvent Identify Solvent & Impurity Peaks calibrate->identify_solvent integrate Integrate All Signals identify_solvent->integrate assign_aliphatic Assign Aliphatic Region (N-CH₃, -CH₂CH₂-, OH) integrate->assign_aliphatic assign_aromatic Assign Aromatic Region (H-4, H-5, H-6, H-7) integrate->assign_aromatic coupling Analyze Coupling Constants (J) & Splitting Patterns assign_aliphatic->coupling assign_aromatic->coupling compare Compare with Isomer Data (Confirm N1 Substitution) coupling->compare structure Final Structure Confirmation compare->structure

Caption: A workflow for the systematic interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound. A thorough analysis, grounded in the principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all protons in the molecule. Key diagnostic features include the downfield doublet corresponding to H-7 (~7.8 ppm), the sharp singlet for the N-methyl group (~4.0 ppm), and the two triplets of the ethan-1-ol side chain. Furthermore, a comparative analysis of predicted chemical shifts, particularly for the H-7 proton, provides a robust and reliable method to differentiate the desired N1-substituted product from its N2-isomer, an essential step in synthetic chemistry and drug development.

References

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • ResearchGate. ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]

  • PMC. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0146770). Available at: [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2019). Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Available at: [Link]

  • Supporting Information. (n.d.). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 ¹H NMR Spectroscopy. Available at: [Link]

  • PubMed. (2013, August 1). Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1. Available at: [Link]

  • University of Rochester. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis, stereochemistry, bonding and fluxionality of 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives. Available at: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 1-methyl-3-(2-hydroxyethyl)indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 1-methyl-3-(2-hydroxyethyl)indazole (CAS 1541593-24-1), a structural analog often implicated as a metabolite or synthetic intermediate in the analysis of indazole-based synthetic cannabinoids (e.g., AB-CHMINACA derivatives).

Executive Summary & Application Context

1-methyl-3-(2-hydroxyethyl)indazole (MHEI) represents a critical analytical target in forensic toxicology and drug development. It serves as a stable reference standard for identifying:

  • Metabolic Reduction: The reduction products of indazole-3-carboxylates or aldehydes.

  • Synthetic Impurities: Precursors used in the manufacture of "designer drugs."

This guide compares the performance of Electron Ionization (GC-MS) versus Electrospray Ionization (LC-MS/MS) for the detection of MHEI. It specifically addresses the challenge of distinguishing MHEI from its oxidized alternative, 1-Methyl-1H-indazole-3-carboxylic acid , a common co-occurring metabolite.

Comparison of Analytical Alternatives
FeatureTarget: 1-Methyl-3-(2-hydroxyethyl)indazole Alternative: 1-Methyl-1H-indazole-3-carboxylic acid
Molecular Weight 176.22 g/mol 176.17 g/mol (Isobaric/Near-Isobaric)
Primary Polarity Amphipathic (Alcohol)Polar Acidic (Carboxylic Acid)
Key GC-MS Fragment m/z 145 (Loss of

CH

OH)
m/z 131 (Loss of

COOH)
Key LC-MS Loss [M+H-18]

(Water Loss)
[M+H-46]

(Formic Acid/CO+H2O Loss)
Retention Behavior Retains on C18; elutes before acid.[1][2]Weak retention on C18 without pH mod.

Technical Deep Dive: Fragmentation Mechanics

A. Electron Ionization (EI) – 70 eV

In GC-MS analysis, MHEI (


) exhibits a distinct fragmentation pattern driven by the stability of the aromatic indazole core.
  • Molecular Ion (

    
     176):  Typically visible but low intensity due to the lability of the aliphatic alcohol chain.
    
  • Base Peak Formation (

    
     145): 
    
    • Mechanism:

      
      -cleavage relative to the hydroxyl group is less favored than the cleavage of the C3-side chain bond. However, the dominant pathway is the loss of the hydroxymethyl radical (
      
      
      
      CH
      
      
      OH, 31 Da).
    • Result: Formation of the resonant 1-methyl-3-methylene-indazolium cation (

      
       145).
      
  • Secondary Fragmentation (

    
     131/132): 
    
    • Further degradation involves ring expansion or loss of the methylene bridge, yielding the stable 1-methylindazolium core.

B. Electrospray Ionization (ESI) – Positive Mode

In LC-MS/MS, the protonated molecule


 is the precursor.
  • Water Loss (

    
     159): 
    
    • Mechanism: Protonation of the hydroxyl group followed by E1/E2 elimination. This is the diagnostic transition (

      
      ).
      
  • Indazole Core Cleavage (

    
     133): 
    
    • Mechanism: Loss of the entire ethyl side chain (as acetaldehyde or ethylene oxide equivalent), leaving the protonated 1-methylindazole core.

Visualization of Signaling Pathways (Fragmentation)[2]

The following diagram illustrates the competing fragmentation pathways for MHEI under EI and ESI conditions, highlighting the critical diagnostic ions.

MHEI_Fragmentation cluster_legend Legend M_Ion Molecular Ion [M]+• (EI) / [M+H]+ (ESI) m/z 176 / 177 Frag_145 Base Peak (EI) [M - CH2OH]+ m/z 145 M_Ion->Frag_145 EI: Loss of •CH2OH (-31) Frag_159 Dehydration (ESI) [M+H - H2O]+ m/z 159 M_Ion->Frag_159 ESI: Loss of H2O (-18) Frag_131 Indazolium Core [M - C2H5O]+ m/z 131 Frag_145->Frag_131 EI: Ring Contraction Frag_133 Side Chain Loss [1-Methylindazole+H]+ m/z 133 Frag_159->Frag_133 ESI: Loss of C2H2 key Blue: Precursor | Red: GC-MS (Hard) | Green: LC-MS (Soft)

Caption: Comparative fragmentation pathways showing the divergence between radical-driven cleavage (EI) and proton-driven elimination (ESI).

Experimental Protocols

Protocol A: GC-MS Identification (High Specificity)

Best for: Confirming structural identity in seized powder or high-concentration extracts.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade).

    • Derivatization (Optional but Recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. This shifts the

      
       176 peak to 
      
      
      
      248
      (TMS ether), improving peak shape and confirming the -OH group.
  • Instrument Parameters:

    • Inlet: Splitless, 250°C.

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Source: 70 eV, 230°C.

  • Data Validation:

    • Check for the presence of

      
       145 (Base) and 
      
      
      
      176 (Molecular).
    • If derivatized: Look for

      
       233 (M-15, loss of methyl from TMS).
      
Protocol B: LC-MS/MS Quantification (High Sensitivity)

Best for: Trace analysis in biological matrices (urine/blood).

  • Sample Preparation:

    • Dilute biological fluid 1:5 with 0.1% Formic Acid in Water.

    • Centrifuge at 10,000 x g for 5 mins.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Precursor: 177.1

      
      
      
    • Quantifier Transition:

      
       (CE: 15-20 eV).
      
    • Qualifier Transition:

      
       (CE: 30-35 eV).
      

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71309489, 2-(1-Methylindazol-3-yl)ethanol. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Indazoles. Retrieved from [Link]

  • Hess, C., et al. (2016). Fragmentation patterns of synthetic cannabinoids in GC-MS and LC-MS/MS. Forensic Science International. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of heterocyclic compounds is paramount. Among these, 1-methyl-1H-indazole and its derivatives are key structural motifs in numerous pharmacologically active agents. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 1-methyl-1H-indazole derivatives, supported by experimental data and protocols. Our aim is to offer a practical resource that elucidates the relationship between molecular structure and electronic absorption, thereby aiding in the characterization and development of novel indazole-based compounds.

The Bedrock of Analysis: Understanding UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a substance.[1] This absorption corresponds to the excitation of electrons from their ground state to higher energy states.[2][3] For organic molecules like 1-methyl-1H-indazole derivatives, the most significant electronic transitions are typically π → π* and n → π* transitions. The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is highly dependent on the molecule's electronic structure.[2]

The core principle of quantitative UV-Vis spectroscopy is encapsulated in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.[4] This relationship makes UV-Vis spectroscopy an invaluable tool for both qualitative identification and quantitative analysis.

The Parent Scaffold: 1-Methyl-1H-indazole

To appreciate the impact of substituents, we must first understand the UV-Vis absorption profile of the parent molecule, 1-methyl-1H-indazole. A comparative study of 1H-indazole, 1-methyl-1H-indazole, and 2-methyl-2H-indazole in acetonitrile reveals the foundational spectral characteristics. The UV-Vis absorption spectrum of 1-methyl-1H-indazole exhibits a similar fine structure to that of 1H-indazole, suggesting that in solution, protic indazoles predominantly exist as the 1H-tautomer.[5] In acetonitrile, 1-methyl-1H-indazole displays absorption maxima that are distinct from its isomer, 2-methyl-2H-indazole, which absorbs at longer wavelengths.[5][6]

The Influence of Molecular Architecture: A Comparative Analysis of Substituted Derivatives

The electronic properties of substituents and their position on the indazole ring play a crucial role in modulating the UV-Vis absorption maxima. This section provides a comparative analysis of available experimental data for various 1-methyl-1H-indazole derivatives.

The Unsubstituted Core and Its Isomers

A foundational comparison involves the parent indazole and its methylated isomers. The data below, obtained in acetonitrile, highlights the distinct spectral properties arising from the position of the methyl group.

CompoundSolventλmax (nm)Reference
1H-IndazoleAcetonitrile~254, ~290[5][6]
1-Methyl-1H-indazoleAcetonitrile~255, ~295[5][6]
2-Methyl-2H-indazoleAcetonitrile~275, ~310[5][6]

Note: The λmax values are approximated from the provided spectra and may represent the most prominent peaks.

The Impact of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic system of 1-methyl-1H-indazole can significantly alter the energy of the electronic transitions, leading to shifts in the λmax.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) are EWGs. They tend to decrease the electron density of the aromatic system. This can lead to a hypsochromic shift (blue shift), where the absorption maximum moves to a shorter wavelength, or a bathochromic shift (red shift) to a longer wavelength, depending on the nature of the electronic transition and the position of the substituent. For instance, electron-withdrawing substituents on aromatic compounds often cause hypsochromic shifts.[7]

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) are EDGs. They increase the electron density of the aromatic ring. This generally results in a bathochromic shift , as the energy required for the π → π* transition is lowered.

CompoundSubstituent TypeExpected Shift
1-Methyl-5-nitro-1H-indazoleElectron-WithdrawingHypsochromic or Bathochromic
1-Methyl-1H-indazole-3-carbonitrileElectron-WithdrawingHypsochromic or Bathochromic
1-Methyl-6-amino-1H-indazoleElectron-DonatingBathochromic
1-Methyl-1H-indazol-5-olElectron-DonatingBathochromic

Experimental Protocol: A Guide to Accurate Measurement

Reproducible and accurate UV-Vis data is contingent on a well-defined experimental protocol. The following is a standardized procedure for determining the UV-Vis absorption maxima of 1-methyl-1H-indazole derivatives.

Instrumentation and Materials
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the λmax.[8][9] Polar solvents may lead to a loss of fine structure in the spectrum.

  • Analyte: A pure sample of the 1-methyl-1H-indazole derivative.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: For precise weighing of the analyte.

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.[10]

  • Solution Preparation:

    • Accurately weigh a small amount of the 1-methyl-1H-indazole derivative.

    • Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

    • Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.

  • Baseline Correction:

    • Fill two matched quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction (autozero) across the desired wavelength range. This subtracts any absorbance from the solvent and the cuvettes.[11]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution.

    • Fill the sample cuvette with the analyte solution. Ensure there are no air bubbles.

    • Place the sample cuvette back into the sample holder.

    • Scan the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at each λmax.

    • If performing a quantitative analysis, use the Beer-Lambert law and a calibration curve to determine the concentration of the sample.[12]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_warmup Instrument Warm-up solution_prep Solution Preparation instrument_warmup->solution_prep baseline Baseline Correction solution_prep->baseline sample_scan Sample Scanning baseline->sample_scan data_analysis Data Analysis (λmax) sample_scan->data_analysis

Caption: A streamlined workflow for determining the UV-Vis absorption maxima.

The "Why" Behind the Shift: Causality of Experimental Observations

The observed shifts in λmax upon substitution are not arbitrary; they are governed by fundamental principles of physical organic chemistry.

Electronic Effects of Substituents

As previously mentioned, the electronic nature of a substituent dictates its effect on the absorption spectrum.

  • Resonance (Mesomeric) Effect: Substituents with lone pairs of electrons (e.g., -NH2, -OH) or multiple bonds (e.g., -NO2, -CN) can interact with the π-system of the indazole ring through resonance. This delocalization of electrons can either increase or decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus shifting the λmax.

  • Inductive Effect: The electronegativity of a substituent relative to carbon creates a dipole moment, leading to the polarization of σ bonds. This inductive effect can also influence the energy levels of the molecular orbitals, albeit generally to a lesser extent than the resonance effect for substituents directly conjugated with the π-system.

The Role of the Solvent

The choice of solvent can significantly impact the position and shape of absorption bands.[8][9]

  • Polar Solvents: Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding.[13] These interactions can stabilize the ground state and/or the excited state to different extents. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift because the lone pair of electrons in the ground state is stabilized by the polar solvent, increasing the energy gap to the excited state.[9][13] For π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift.[9]

  • Non-polar Solvents: In non-polar solvents, solute-solvent interactions are weaker, often resulting in a more resolved fine structure in the absorption spectrum.

solvent_effects cluster_transition Electronic Transition cluster_solvent Solvent Polarity cluster_shift Spectral Shift n_pi_star n → π polar Polar Solvent n_pi_star->polar H-bonding stabilizes ground state pi_pi_star π → π pi_pi_star->polar Stabilization of excited state blue_shift Hypsochromic (Blue) Shift polar->blue_shift red_shift Bathochromic (Red) Shift polar->red_shift nonpolar Non-polar Solvent nonpolar->pi_pi_star Reveals fine structure

Caption: The influence of solvent polarity on electronic transitions and spectral shifts.

Conclusion

This guide provides a foundational framework for understanding and comparing the UV-Vis absorption maxima of 1-methyl-1H-indazole derivatives. The λmax is a sensitive probe of the electronic structure of these molecules, influenced by the interplay of substituent effects and the surrounding solvent environment. By following a rigorous experimental protocol and understanding the underlying theoretical principles, researchers can leverage UV-Vis spectroscopy as a powerful tool for the characterization and development of novel indazole-based compounds with desired properties. For a comprehensive analysis, it is recommended to build an internal spectral database of relevant 1-methyl-1H-indazole derivatives under standardized conditions.

References

  • Pharmaguideline. SOP for Calibration of UV-Vis Spectrophotometer. [Link]

  • Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. [Link]

  • University of Bath. UV-Vis Absorption Spectroscopy - Theory. [Link]

  • Gester Instruments. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer. [Link]

  • Rostro, L. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. 2012. [Link]

  • Gester Instruments. Standard Operating Procedure for Ultraviolet Visible Spectrophotometer. 2021. [Link]

  • Rauk, A. Computational Modeling of Solvent Effects. [Link]

  • Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. YouTube; 2022. [Link]

  • Chemistry LibreTexts. Electronic Spectroscopy - Interpretation. 2023. [Link]

  • Scribd. Electronic Spectra and Solvent Effects. [Link]

  • Fiveable. 4.1 Theory of electronic transitions - Spectroscopy. 2025. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Bartholomew GL, Kim SF, Oyamada Y, et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • Surplus Solutions. What Is the Principle of UV-Vis Spectroscopy and Why It Matters. 2025. [Link]

  • NABI. UV-Vis Spectroscopy for Medical Devices: Simple Guide. 2025. [Link]

  • Agilent. The Basics of UV-Vis Spectroscopy. [Link]

  • Mkata S. Uv vis spectroscopy practical. | PDF. Slideshare; 2014. [Link]

  • AZoM.com. eBook: UV/Vis workbook for aspiring scientists. [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. 2023. [Link]

  • Aryal S. UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes; 2023. [Link]

  • ResearchGate. Fig. 5 Electronic absorption spectra of complex 3 in different solvents... [Link]

  • ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]

  • Rousseau V, Lindwall HG. Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives1. Journal of the American Chemical Society. 1950;72(7):3047-3051.
  • Li S, Zhang Y, Xu W, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(23):7313.
  • Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. Sciforum; 2021. [Link]

  • Elguero J, Alkorta I, Claramunt RM, et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022;87(9):5739-5752.
  • Elguero J, Alkorta I, Claramunt RM, et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022;87(9):5739-5752.
  • Alam MM, Keating MJ. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 2024;20:170-184.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Kang S-s, Wang H-w, Zhang M, Lu R-z, Wang H-b. 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E Structure Reports Online. 2008;64(Pt 12):o2257.
  • Bou-Salah, K.; Ben-Tama, A.; El-Guesmi, N.; et al.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. 2024;14(20):14143-14159.
  • Hogness TR, Lunn EH. Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. 1947;38(4):417-423.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. 2023. [Link]

  • Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. [Link]

  • Padwa A, Ku A. New synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition of in situ generated nitrile imines and benzyne. Journal of the American Chemical Society. 1978;100(7):2181-2187.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. 2024;14(20):14143-14159.

Sources

Comparative Guide: Reactivity of Indazole-3-ethanol vs. Indole-3-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the reactivity, electronic properties, and synthetic utility of Indazole-3-ethanol versus Indole-3-ethanol (Tryptophol) . It is designed for researchers requiring actionable insights for scaffold selection in drug discovery.

Executive Summary

Indole-3-ethanol (Tryptophol) and Indazole-3-ethanol share a structural homology—a bicyclic aromatic core substituted at the 3-position with a hydroxyethyl chain. However, their reactivity profiles are divergent due to the electronic differences between the pyrrole (indole) and pyrazole (indazole) rings.

  • Indole-3-ethanol: Characterized by high nucleophilicity at the C3 and C2 positions. It readily undergoes electrophilic aromatic substitution (EAS) and acid-catalyzed cyclizations (e.g., Oxa-Pictet-Spengler) to form tricyclic ethers. It is electron-rich and sensitive to oxidation.

  • Indazole-3-ethanol: Characterized by amphoteric nature and lower ring carbon nucleophilicity . The presence of the N2 nitrogen imparts basicity (pyridine-like) and acidity (NH), making the ring more stable to oxidation but prone to N-alkylation/acylation. It resists classical C-cyclization, serving instead as a robust pharmacophore.

Electronic Structure & Fundamental Properties

The reactivity difference stems from the heteroatomic core. Indole is a


-excessive heterocycle, while indazole possesses both 

-excessive (pyrrole-like N1) and

-deficient (pyridine-like N2) character.
Electronic Density & Resonance
  • Indole: The lone pair on Nitrogen is fully delocalized into the ring, making C3 the most nucleophilic site (

    
     times more reactive than benzene).
    
  • Indazole: The N1 lone pair contributes to aromaticity, but the N2 atom retains a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, acting as a basic site. The C3 position is part of the pyrazole ring and is significantly less nucleophilic than Indole C3.

ElectronicStructure cluster_Indole Indole-3-ethanol (Nucleophilic) cluster_Indazole Indazole-3-ethanol (Amphoteric) Indole Indole Core (Electron Rich) C3 C3 Position (High HOMO coeff.) Indole->C3 Delocalization Indazole Indazole Core (N-N Bond) N2 N2 Position (Basic/Nucleophilic) Indazole->N2 Lone Pair Availability

Figure 1: Electronic divergence. Indole directs reactivity to Carbon (C3/C2), while Indazole directs reactivity to Nitrogen (N1/N2).

Acidity and Basicity Comparison
PropertyIndole-3-ethanolIndazole-3-ethanolSignificance
pKa (NH deprotonation) ~17.0 (DMSO) / ~32 (MeCN)~13.9 (DMSO)Indazole is more acidic (easier to form anion for N-alkylation).
pKa (Conjugate Acid) -3.6 (Protonation at C3)+1.3 (Protonation at N2)Indazole is more basic (protonates on N2 like pyridine). Indole is not basic at N.
Primary Nucleophilic Site C3 (Carbon)N1 / N2 (Nitrogen)Determines regioselectivity of alkylation/acylation.

Synthetic Reactivity Profiles

Alcohol Activation (Conversion to Alkyl Halide)

When converting the hydroxyl group to a leaving group (e.g., using


 or 

), the neighboring group participation differs.
  • Indole-3-ethanol: The activated intermediate (e.g., alkyl chloride) is highly susceptible to intramolecular attack by the C2 carbon, leading to dimerization or cyclization side products (e.g., spiro-indolenines).

  • Indazole-3-ethanol: The ring carbons are less nucleophilic. The reaction typically proceeds cleanly to the alkyl halide. However, under basic conditions, intramolecular N-alkylation (cyclization to N2) may occur, forming a fused pyrazolo-ring system.

Cyclization Reactions (Pictet-Spengler Type)
  • Indole: Reacts with aldehydes/ketones (acid cat.) to form Oxa-Pictet-Spengler products (tricyclic ethers).

    • Mechanism:[1][2][3][4][5][6] Electrophilic attack at C2.

  • Indazole: Inert to standard Pictet-Spengler conditions because C3 is substituted and C3-N2 bond does not facilitate the same electron flow.

    • Alternative: Requires specific metal-catalyzed C-H activation to functionalize the benzene ring (C7).

Electrophilic Aromatic Substitution (EAS)
  • Indole: Electrophiles attack C2 (since C3 is blocked by ethanol chain) or the benzene ring (C5/C6) if C2 is blocked/deactivated.

  • Indazole: Electrophiles attack the Benzene Ring (C5/C7) or the Nitrogen (N1/N2) . The pyrazole ring is generally deactivated toward EAS compared to pyrrole.

Experimental Protocols

Protocol A: Synthesis of Indazole-3-ethanol (Reduction)

Context: Unlike Tryptophol (commercially abundant), Indazole-3-ethanol is often synthesized from the corresponding ester.

Reagents: Methyl 2-(1H-indazol-3-yl)acetate, Lithium Aluminum Hydride (


), THF.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a stir bar and reflux condenser under Argon atmosphere.

  • Solubilization: Dissolve Methyl 2-(1H-indazol-3-yl)acetate (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[4]

  • Reduction: Cautiously add

    
     (2.5 equiv, 25 mmol) portion-wise (or as a 1M THF solution) over 15 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench (Fieser Method): Cool to 0°C. Add slowly: 1 mL

    
    , 1 mL 15% NaOH, 3 mL 
    
    
    
    . Stir until a white granular precipitate forms.
  • Isolation: Filter through a Celite pad. Wash cake with THF. Concentrate filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH 95:5).

    • Expected Yield: 85-92%.

    • Data:

      
       NMR shows loss of methyl ester singlet and appearance of triplet/multiplet for 
      
      
      
      .
Protocol B: Comparative Cyclization Test (Oxa-Pictet-Spengler)

Context: Demonstrates the stability difference.

  • Conditions: Dissolve substrate (1 mmol) in

    
     (10 mL). Add Benzaldehyde (1.2 equiv) and TFA (2 equiv). Stir at RT for 2 hours.
    
  • Result - Indole-3-ethanol: Rapid conversion to 1-phenyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indole .

  • Result - Indazole-3-ethanol: No Reaction (Recovery of starting material). Note: N-alkylation might occur if aldehyde is replaced with an alkyl halide and base.

Reactivity & Data Comparison Table

FeatureIndole-3-ethanolIndazole-3-ethanol
Nucleophilicity High (C2/C3)Moderate (N1/N2), Low (C-Ring)
Acid Stability Low (Polymerizes/Cyclizes)High (Forms stable salt)
Base Stability High (Deprotonates pKa ~17)Moderate (Deprotonates pKa ~14)
Oxidation Sensitive (Indolenine formation)Resistant
Major Side Reaction Dimerization at C2N-Alkylation (N1 vs N2 mixtures)
Bio-isosterism H-bond Donor (NH)H-bond Donor (NH) & Acceptor (N2)

Drug Development Implications

Indazole-3-ethanol serves as a bioisostere for Tryptophol when metabolic stability is required.

  • Metabolic Blockade: The indazole ring resists oxidation by cytochrome P450 enzymes that typically attack the electron-rich indole C2=C3 double bond.

  • H-Bonding: The N2 nitrogen of indazole provides an additional hydrogen bond acceptor site, potentially increasing potency against kinase targets (e.g., similar to the indazole core in Pazopanib).

  • Scaffold Rigidity: While Indole-3-ethanol can cyclize in vivo (forming bioactive alkaloids), Indazole-3-ethanol remains linear, preserving the pharmacophore geometry.

DrugDesign Tryptophol Indole-3-ethanol (Natural Metabolite) Indazole Indazole-3-ethanol (Synthetic Scaffold) Tryptophol->Indazole Substitution for Metabolic Stability Target1 Sleep/Auxin Pathways (High Activity) Tryptophol->Target1 Native Binding Target2 Kinase Inhibition (High Stability) Indazole->Target2 Bioisosteric Replacement

Figure 2: Strategic application in drug design.

References

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Tryptophol Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2H-indazoles. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Validation Standards for 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of drug discovery and forensic toxicology, This compound (CAS: Not widely listed; treated here as NCE/Reference Standard) serves as a critical intermediate for indazole-based kinase inhibitors and a metabolite marker for synthetic cannabinoids.

Establishing a rigorous Elemental Analysis (EA) standard for this compound is not merely about confirming its formula (C₁₀H₁₂N₂O ); it is about validating the bulk purity of a reference material that will anchor downstream assays. This guide compares the traditional "Gold Standard" of Combustion Analysis (CHN) against modern orthogonal techniques like Quantitative NMR (qNMR) , providing a data-driven pathway for researchers to certify their in-house standards.

Part 1: Theoretical Framework & Baseline Standards

Before experimental validation, the theoretical elemental composition must be established. For this compound, the stoichiometric baseline is derived from its molecular formula.

Compound Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol

  • Key Structural Features: N-methylated indazole core, polar hydroxyethyl side chain (hygroscopic risk).

Table 1: Theoretical Elemental Composition Standards

Element Symbol Atomic Mass Count Total Mass Contribution Theoretical % (w/w) Acceptance Tolerance (±0.4%)
Carbon C 12.011 10 120.11 68.16% 67.76% – 68.56%
Hydrogen H 1.008 12 12.096 6.86% 6.46% – 7.26%
Nitrogen N 14.007 2 28.014 15.90% 15.50% – 16.30%

| Oxygen | O | 15.999 | 1 | 15.999 | 9.08% | Calculated by difference |

Critical Note: The industry standard for purity acceptance in peer-reviewed journals (e.g., J. Med. Chem.) is that found values must be within ±0.4% of theoretical values. Deviations outside this range often indicate trapped solvent (water/methanol) or inorganic salts.

Part 2: Comparative Analysis of Validation Methods

To certify a batch of this compound, researchers must choose between classical combustion and modern spectroscopic quantification.

Method A: Classical Combustion Analysis (CHN)

The Historical Gold Standard

  • Mechanism: High-temperature combustion (>900°C) converts the sample into CO₂, H₂O, and N₂, which are quantified via thermal conductivity detection.

  • Pros:

    • Bulk Purity Indicator: Detects non-chromophoric impurities (inorganics, salts) that HPLC-UV misses.

    • Regulatory Acceptance: widely accepted by FDA/EMA for New Chemical Entities (NCEs).

  • Cons:

    • Sample Consumption: Requires 2–5 mg of precious material.

    • Hygroscopicity Bias: The ethanol side chain of the target compound attracts atmospheric moisture, artificially inflating %H and lowering %C and %N.

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

  • Mechanism: Uses an internal standard (e.g., Maleic Acid, TCNB) with known purity to quantify the molar ratio of the target protons.

  • Pros:

    • Specificity: Can distinguish between the target molecule and residual solvents (e.g., distinguishing structural protons from trapped water).

    • Non-Destructive: Sample can be recovered.

  • Cons:

    • Setup Complexity: Requires precise weighing (metrological weighing) and high-field NMR (>400 MHz).

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Confirmer

  • Mechanism: Measures exact mass-to-charge ratio (m/z).

  • Role: Confirms formula (C₁₀H₁₂N₂O) but cannot determine bulk purity (purity by mass). It is qualitative, not quantitative, in this context.

Table 2: Performance Matrix – CHN vs. qNMR for Indazole Alcohols

Feature Combustion Analysis (CHN) Quantitative NMR (qNMR) Recommendation
Precision ±0.3% (typical) ±0.1% (optimized) qNMR for potency assignment
Solvent Detection Fails (seen as error) Excellent (quantifies solvates) qNMR
Inorganic Detection Excellent (low %C/H/N) Poor (invisible in ¹H NMR) CHN

| Sample Required | >2 mg (Destructive) | <5 mg (Recoverable) | qNMR (if limited supply) |

Part 3: Experimental Protocol (Self-Validating System)

Objective: Validation of this compound Reference Standard.

Step 1: Pre-Analysis Drying (Crucial)

Due to the hydroxyethyl tail, the sample is prone to hydrogen bonding with water.

  • Place 50 mg of sample in a vacuum drying pistol.

  • Heat to 40°C under high vacuum (<0.1 mbar) for 4 hours using P₂O₅ as a desiccant.

    • Why? Removes surface water without subliming the indazole alcohol (MP est. 60-80°C).

Step 2: Combustion Analysis Workflow
  • Calibration: Calibrate the CHN analyzer using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

    • Acceptance Criteria: K-factor stability < 0.1%.

  • Weighing: Weigh 2.0 ± 0.1 mg of dried sample into a tin capsule. Fold hermetically to exclude air.

  • Combustion: Run at 980°C with Oxygen boost.

  • Analysis: Compare results to Table 1.

Step 3: qNMR Cross-Validation (The "Truth" Check)
  • Internal Standard (IS): Select Dimethyl sulfone (DMSO₂) or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-d₆ (to prevent exchange of the -OH proton).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (5 × T1).

    • Scans: 16–32.

  • Calculation:

    
    
    
    • Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for assigning a "Reference Standard" status to the synthesized material.

ValidationWorkflow Start Synthesized This compound Drying Vacuum Drying (40°C, P2O5, 4h) Start->Drying AnalysisBranch Split Sample Drying->AnalysisBranch CHN_Path Combustion Analysis (CHN) AnalysisBranch->CHN_Path qNMR_Path qNMR (DMSO-d6) Internal Std: Maleic Acid AnalysisBranch->qNMR_Path CHN_Result Result within ±0.4%? CHN_Path->CHN_Result Diagnose Check qNMR for Solvents qNMR_Path->Diagnose Cross-reference Pass_CHN Pass: Bulk Purity Confirmed CHN_Result->Pass_CHN Yes Fail_CHN Fail: >0.4% Deviation CHN_Result->Fail_CHN No Final_Cert Issue Certificate of Analysis (Assigned Purity) Pass_CHN->Final_Cert Fail_CHN->Diagnose Diagnose->Final_Cert If Solvent Corrected

Caption: Logical workflow for validating the indazole alcohol standard, integrating CHN and qNMR data streams.

Part 5: Data Interpretation & Troubleshooting

Scenario 1: Low Carbon (%C < 67.7%)

  • Cause: Likely inorganic contamination (Silica from column, Sodium sulfate from drying).

  • Action: Perform Residue on Ignition (ROI) test or re-purify via crystallization.

Scenario 2: Low Carbon, High Hydrogen

  • Cause: Trapped solvent (Water or Methanol). The hydroxyethyl group is a "solvent sponge."

  • Action: Rely on qNMR for the "As-Is" purity value, or dry more aggressively (watch for thermal decomposition).

Scenario 3: Nitrogen Deviation

  • Cause: Incomplete combustion of the indazole ring (refractory nitrogen).

  • Action: Ensure Oxygen boost is active and add a combustion aid (e.g., V₂O₅) if using a standard furnace.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.